4-chloro-N-ethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRYLYLDCHDRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181426 | |
| Record name | Benzamide, 4-chloro-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26930-17-6 | |
| Record name | Benzamide, 4-chloro-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026930176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC405478 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-chloro-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-chloro-N-ethylbenzamide chemical and physical properties.
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of a comprehensive understanding of chemical entities, from their fundamental properties to their synthesis and potential applications. This guide is crafted to provide a detailed technical overview of 4-chloro-N-ethylbenzamide, a compound of interest in synthetic and medicinal chemistry. The structure of this document is designed to be fluid and logical, moving from the foundational chemical identity to practical laboratory applications. The information herein is supported by authoritative sources to ensure scientific integrity and empower researchers in their endeavors.
Chemical Identity and Core Properties
This compound is a monosubstituted benzamide derivative. Its structure features a central benzene ring substituted with a chlorine atom at the para-position (position 4) and an N-ethylamido group. This seemingly simple structure gives rise to a specific set of chemical and physical properties that dictate its behavior in chemical reactions and biological systems.
Molecular Structure and Identifiers
A clear understanding of the molecule's identity is paramount for any scientific investigation.
-
IUPAC Name: this compound[1]
-
CAS Number: 26930-17-6[1]
-
Molecular Formula: C₉H₁₀ClNO[1]
-
Molecular Weight: 183.63 g/mol [1]
-
InChI Key: TXRYLYLDCHDRSJ-UHFFFAOYSA-N[1]
-
SMILES: CCNC(=O)C1=CC=C(C=C1)Cl[1]
Physicochemical Properties
The physical properties of a compound are essential for its handling, purification, and formulation. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Physical State | Solid (predicted) | General knowledge |
| Melting Point | No data available | |
| Boiling Point | 322.7°C at 760 mmHg | [2] |
| Density | 1.16 g/cm³ | [2] |
| Solubility | No quantitative data available. Expected to have low solubility in water and higher solubility in organic solvents. | General knowledge |
Synthesis of this compound: A Practical Approach
Reaction Principle
The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.
Experimental Protocol: A Proposed Synthesis
This protocol is a self-validating system, where the purity and identity of the product can be confirmed through standard analytical techniques.
Materials:
-
4-chlorobenzoyl chloride
-
Ethylamine (as a solution, e.g., 70% in water)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath.
-
Amine Addition: Slowly add a solution of ethylamine (2.0 equivalents) to the stirred solution of 4-chlorobenzoyl chloride. The excess amine acts as a base to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield this compound as a solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques. While specific spectral data is not available in the search results, PubChem indicates the existence of 1H NMR, 13C NMR, GC-MS, UV-Vis, IR, and Raman spectra for this compound[1]. The expected key features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), two distinct signals for the aromatic protons (due to the para-substitution), and a broad signal for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon, and the carbons of the chloro-substituted benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands typical for a secondary amide:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (Amide I band): A strong absorption around 1640 cm⁻¹.
-
N-H bend (Amide II band): An absorption around 1550 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. The fragmentation pattern will likely involve the loss of the ethyl group and other characteristic fragments of the benzoyl moiety.
Reactivity and Potential Applications
While specific applications for this compound are not well-documented in the provided search results, its structure as a substituted benzamide suggests its utility as a building block in organic synthesis and medicinal chemistry.
Chemical Reactivity
The reactivity of this compound is primarily centered around three functional groups:
-
Amide Group: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and ethylamine.
-
Aromatic Ring: The chlorine-substituted benzene ring can undergo electrophilic aromatic substitution reactions, although the chloro and amido groups will influence the position of substitution. Nucleophilic aromatic substitution of the chlorine is also possible under harsh conditions.
-
N-H Bond: The proton on the nitrogen can be deprotonated by a strong base, allowing for N-alkylation or other modifications.
Potential Applications in Drug Discovery
The benzamide scaffold is a common feature in many biologically active compounds. While research on this compound itself is limited, related structures have been investigated for various therapeutic purposes. For instance, more complex benzamide derivatives have been explored as potential analgesic and anti-inflammatory agents[4]. Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential pharmacological activity.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
In case of inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Diagram of Hazard and Precautionary Measures:
Caption: Key hazards and recommended safety precautions.
Conclusion
This compound is a valuable chemical intermediate with well-defined, albeit not fully documented, chemical and physical properties. This guide provides a comprehensive overview of its identity, a practical approach to its synthesis, an outline of its expected spectroscopic characteristics, and essential safety information. While specific applications of this compound are yet to be widely reported, its structural motifs suggest its potential as a precursor in the development of novel pharmaceuticals and other functional organic materials. Further research to fully characterize its physical properties, such as its melting point and solubility, and to explore its synthetic utility is warranted.
References
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- Solubility of Things. (n.d.). 4-Chloro-N-(2-morpholinoethyl)benzamide.
- Cheméo. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl- - Chemical & Physical Properties.
- PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
- PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide.
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- Guidechem. (n.d.). 4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide 328258-51-1 wiki.
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- BenchChem. (2025). A Technical Guide to 4-Chlorobenzamide: Molecular Profile and Synthesis.
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An In-depth Technical Guide to 2-Chloro-N-benzylacetamide (C9H10ClNO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-benzylacetamide, with the chemical formula C9H10ClNO, is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its IUPAC name is N-benzyl-2-chloroacetamide , and it is also known by its CAS number, 2564-06-9 .[3][4][5] This compound serves as a crucial building block for a diverse range of more complex molecules, leveraging the reactivity of its α-chloroacetamide moiety for nucleophilic substitution reactions.[2][6] This reactivity allows for the facile introduction of various functional groups, making it an ideal scaffold for constructing libraries of compounds for structure-activity relationship (SAR) studies.[2] Notably, derivatives of 2-chloro-N-benzylacetamide have demonstrated promising pharmacological activities, including potential as antipsychotic, anticancer, and antimicrobial agents, positioning this compound as a key starting material in the development of novel therapeutics.[1][2][6][7]
Physicochemical Properties
2-Chloro-N-benzylacetamide is a solid at room temperature, typically appearing as colorless to light yellow crystals.[7] It possesses a characteristic odor and is soluble in some organic solvents like ethanol and ether, but has poor solubility in water.[7]
| Property | Value | Source |
| IUPAC Name | N-benzyl-2-chloroacetamide | |
| Molecular Formula | C9H10ClNO | [3], [4] |
| Molecular Weight | 183.63 g/mol | [3], [4] |
| CAS Number | 2564-06-9 | [3], [4] |
| Melting Point | 93-96 °C | [3] |
| Appearance | Colorless to light yellow crystalline solid | [7] |
Synthesis and Mechanism
The most common and efficient method for synthesizing 2-chloro-N-benzylacetamide is through the nucleophilic acyl substitution reaction between benzylamine and chloroacetyl chloride.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[8][9][10][11] This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, such as pyridine or triethylamine, is often used to scavenge the proton from the nitrogen and the liberated HCl.[12]
Caption: Synthesis of 2-Chloro-N-benzylacetamide.
Experimental Protocol: Synthesis of 2-Chloro-N-benzylacetamide
This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
Benzylamine
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, benzene)[13]
-
Base (e.g., triethylamine, pyridine)[12]
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzylamine in an anhydrous solvent.
-
Add a suitable base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution.[12]
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (typically 1.0 to 1.2 equivalents), dissolved in a small amount of the reaction solvent, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.[12]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess base, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield white to pale yellow crystals of 2-chloro-N-benzylacetamide.[14]
Spectroscopic Characterization
The structure of 2-chloro-N-benzylacetamide can be confirmed using standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), the benzylic methylene protons (-CH₂-Ph, doublet), the amide proton (-NH-, broad singlet), and the α-chloro methylene protons (-CO-CH₂-Cl, singlet).[15] |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons of the benzyl ring, the benzylic methylene carbon, and the α-chloro methylene carbon.[15][16] |
| FTIR | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-N stretching, and C-H stretches of the aromatic and aliphatic groups. A C-Cl stretch is also expected.[17] |
| Mass Spec | The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the chloroacetyl group and the formation of the benzyl cation. |
Applications in Drug Discovery
The primary value of 2-chloro-N-benzylacetamide in drug development lies in its role as a versatile synthetic intermediate.[6] The reactive chlorine atom is readily displaced by various nucleophiles, allowing for the synthesis of a wide array of derivatives with diverse pharmacological activities.[2]
Precursor for Antipsychotic Agents
A significant application of 2-chloro-N-benzylacetamide is in the synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides, which have been investigated as potential atypical antipsychotic agents.[2][18] These compounds often exhibit a mixed affinity for dopamine D2 and serotonin 5-HT1A/5-HT2A receptors, a hallmark of atypical antipsychotics which is associated with improved efficacy against negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects.[3][4][19][20][21][22]
Caption: Workflow for developing antipsychotic agents.
Scaffold for Anticancer Drug Candidates
Derivatives of N-benzylacetamide have also shown promise as anticancer agents.[1][7][23] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the JAK2/STAT3 pathway and the disruption of tubulin polymerization.[1] By serving as a starting material, 2-chloro-N-benzylacetamide facilitates the synthesis of novel compounds for screening against various cancer cell lines.[24]
Caption: Inhibition of the JAK2/STAT3 signaling pathway.
Development of Antimicrobial Agents
The chloroacetamide moiety itself is known to contribute to the antimicrobial activity of certain compounds.[13][25] Research has shown that N-substituted chloroacetamide derivatives can exhibit significant antibacterial and antifungal properties.[14] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase II, which are critical for DNA replication and transcription.[6] Therefore, 2-chloro-N-benzylacetamide is a valuable precursor for synthesizing novel antimicrobial agents to combat drug-resistant pathogens.
Safety and Handling
2-Chloro-N-benzylacetamide is an irritant and may cause irritation to the eyes, skin, and respiratory tract.[7] It is also combustible.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[7]
Conclusion
2-Chloro-N-benzylacetamide is a compound of significant interest to the drug discovery and development community. Its straightforward synthesis, coupled with the high reactivity of its α-chloro group, makes it an exceptionally versatile intermediate for the creation of diverse molecular scaffolds. The demonstrated potential of its derivatives as antipsychotic, anticancer, and antimicrobial agents underscores its importance as a foundational building block in the quest for novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher aiming to leverage this compound in their synthetic and medicinal chemistry endeavors.
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2-Chloro-N-benzylacetamide - Introduction. (2024, April 10). ChemBK. [Link]
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Kinetic studies of the reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed. [Link]
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Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. PubMed. [Link]
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Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019, December 1). ResearchGate. [Link]
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Fe-Catalyzed Oxidative C-H/N-H Coupling between Aldehydes and Simple Amides - Supporting Information. The Royal Society of Chemistry. [Link]
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Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. An-Najah National University. [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). PMC. [Link]
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Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
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Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. (2011, July). ResearchGate. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. [Link]
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Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. CER. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
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Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]
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Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. SpringerLink. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC. [Link]
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Mass spectrum of N-benzylacetamide. ResearchGate. [Link]
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An In-Depth Technical Guide to 4-chloro-N-ethylbenzamide (CAS No: 26930-17-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-chloro-N-ethylbenzamide, a versatile benzamide derivative with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, characterization, and explores its emerging applications, offering field-proven insights and detailed methodologies for the scientific community.
Introduction: The Significance of Substituted Benzamides
Benzamide and its derivatives represent a critical scaffold in modern pharmacology, exhibiting a broad spectrum of biological activities.[1] These compounds are integral to the development of therapeutics for a range of conditions, including cancer, inflammation, and microbial infections. The strategic substitution on the benzamide core allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a privileged structure in drug discovery. This compound, the subject of this guide, is a halogenated benzamide that has garnered interest for its potential as a building block and a bioactive molecule in its own right.
Chemical Identity:
| Identifier | Value | Source |
| CAS Number | 26930-17-6 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₉H₁₀ClNO | PubChem[2] |
| Molecular Weight | 183.63 g/mol | PubChem[2] |
| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)Cl | PubChem[2] |
| InChIKey | TXRYLYLDCHDRSJ-UHFFFAOYSA-N | PubChem[2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly and efficiently achieved through the acylation of ethylamine with 4-chlorobenzoyl chloride. This nucleophilic acyl substitution reaction is robust and provides a high yield of the desired product. The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily reacts with the primary amine. The use of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis via Acylation
This protocol is a self-validating system, with clear steps for reaction, workup, and purification, ensuring reproducibility.
Materials and Equipment:
-
4-chlorobenzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine or Pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Base: To the cooled ethylamine solution, add triethylamine (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate dropping funnel. Add the 4-chlorobenzoyl chloride solution to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a white to off-white solid.
-
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Characterization and Spectroscopic Analysis
Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons (two doublets), and the amide proton (a broad singlet). |
| ¹³C NMR | Resonances for the ethyl carbons, the aromatic carbons (including the carbon attached to chlorine), and the carbonyl carbon. |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C-Cl stretch. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom. |
Representative Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 6.10 (br s, 1H), 3.45 (q, J=7.2 Hz, 2H), 1.25 (t, J=7.2 Hz, 3H).
-
IR (KBr, cm⁻¹): 3280 (N-H stretch), 1635 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1090 (C-Cl stretch).
-
MS (EI, m/z): 183 (M⁺), 185 (M⁺+2), 139, 111.
Applications in Drug Discovery and Development
Substituted benzamides, including this compound, are promising scaffolds in the development of novel therapeutic agents due to their diverse biological activities.
Anticancer Potential
Numerous benzamide derivatives have demonstrated significant anticancer activity.[3] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases, and the induction of apoptosis. While specific studies on this compound are emerging, related chloro-substituted benzamides have shown potent cytotoxic effects against various cancer cell lines.
Anticancer Activity of Related Benzamide Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 4-chloro-N-(4-(...))benzenesulfonamide derivatives | HepG2 (Liver Cancer) | More active than doxorubicin | [3] |
| N-(3-chloro-1,4-dioxo...)-benzamide | Prostate Cancer (PC-3, DU-145) | 2.5 µM, 6.5 µM | [4] |
Anti-inflammatory Properties
Benzamide derivatives have also been investigated for their anti-inflammatory effects.[5][6] The mechanism often involves the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[5]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Chloro-substituted benzamides have shown promise as potential antibacterial agents.[1][7][8] Their mode of action can involve the disruption of essential bacterial processes. For instance, some benzamide derivatives are known to inhibit bacterial cell division by targeting the FtsZ protein.[7]
Antimicrobial Activity of Chloro-Benzamide Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| Difluorobenzamide derivatives | S. aureus (MRSA) | 4 µg/mL | [7] |
| 2-chlorobenzoic acid derivatives | E. coli | Comparable to Norfloxacin | [8] |
| 5-chloro-2-hydroxybenzamide derivatives | S. aureus (MRSA) | 15.62-31.25 µmol/L | [9] |
Logical Framework for Drug Development
The development of a new therapeutic agent based on the this compound scaffold would typically follow a structured workflow.
Caption: A simplified workflow for the development of drugs based on this compound.
Conclusion and Future Perspectives
This compound is a valuable molecule for researchers and drug development professionals. Its straightforward synthesis and the diverse biological activities associated with the benzamide scaffold make it an attractive starting point for the design and development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets of this compound and its derivatives to better understand their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for various therapeutic applications, from oncology to infectious diseases.
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The Versatility of the Benzamide Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
Introduction: The Benzamide Core in Modern Drug Discovery
Substituted benzamides represent a cornerstone in medicinal chemistry, forming a versatile class of compounds with a remarkable breadth of biological activities.[1][2] Their structural simplicity—a benzene ring linked to an amide group—belies their capacity for complex and highly specific interactions with a multitude of biological targets. This adaptability, achieved through precise chemical modifications on the aromatic ring and the amide nitrogen, has led to the development of successful therapeutic agents across diverse medical fields, including psychiatry, oncology, and infectious diseases.[1][3] Approximately 25% of the top-selling pharmaceuticals today contain an amide functional group, highlighting the significance of this moiety in drug design.[3]
This guide provides an in-depth exploration of the biological activities of substituted benzamides, designed for researchers, scientists, and drug development professionals. We will dissect their core mechanisms of action, delve into key therapeutic applications, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and evaluation. Our focus is not merely on what these compounds do, but on the causality behind their activity and the experimental logic required to validate their potential.
Core Mechanisms of Action: A Tale of Diverse Targets
The pharmacological versatility of substituted benzamides stems from their ability to interact with a wide range of biological targets, primarily G-protein coupled receptors (GPCRs) and key enzymes.
Dopamine Receptor Antagonism: The Neuroleptic Mainstay
A primary and extensively studied mechanism of action for many substituted benzamides is the antagonism of dopamine D2-like receptors (D2, D3, and D4).[4][5] This activity is the foundation for their use as antipsychotic and antiemetic agents.[4][6] By competitively blocking the binding of dopamine to these receptors, these compounds modulate downstream signaling cascades. Specifically, D2-like receptors are Gi/o-coupled; their activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). Benzamide antagonists prevent this inhibition.[4]
Certain compounds, like amisulpride, exhibit a fascinating dual mechanism based on dosage.[7][8]
-
At low doses (e.g., 50 mg): They preferentially block presynaptic D2/D3 autoreceptors, which normally provide negative feedback on dopamine synthesis and release. This blockade results in an increase in synaptic dopamine, producing an antidepressant or disinhibitory effect, useful in treating conditions like dysthymia.[7][8][9]
-
At higher doses (400-1,200 mg): They act on postsynaptic D2/D3 receptors in the mesolimbic system, producing the potent dopamine-blocking effect required for antipsychotic activity.[7][8]
This selective modulation of the dopaminergic system in the mesocorticolimbic areas underpins their therapeutic efficacy.[9]
Enzyme Inhibition: A Modern Therapeutic Frontier
Beyond receptor modulation, substituted benzamides are potent inhibitors of several critical enzyme classes.
-
Histone Deacetylases (HDACs): A significant number of benzamide derivatives have been developed as HDAC inhibitors for cancer therapy.[10][11] HDACs regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes.[10][11] The o-aminobenzamide moiety acts as a key pharmacophore, chelating the zinc ion within the HDAC active site, thereby blocking its enzymatic activity.[10] This inhibition results in histone hyperacetylation and the re-expression of genes that can arrest the cell cycle and induce apoptosis.[11]
-
Acetylcholinesterase (AChE): Certain benzamide derivatives inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[4] This mechanism is of high interest for the symptomatic treatment of Alzheimer's disease. Structure-activity relationship studies have shown that the position of substitutions on the benzamide core markedly influences inhibitory activity and selectivity.[12][13]
-
Other Enzymes: The benzamide scaffold has also been successfully adapted to target other enzymes, including 12-Lipoxygenase (12-LOX) in inflammatory pathways and nucleoside triphosphate diphosphohydrolases (NTPDases) involved in purinergic signaling.[4][14]
Therapeutic Applications: From Bench to Bedside
The diverse mechanisms of substituted benzamides translate into a wide array of clinical and investigational applications.
Antipsychotic and Antidepressant Agents
As discussed, the ability to modulate dopamine D2/D3 receptors makes substituted benzamides like sulpiride and amisulpride effective treatments for psychiatric disorders.[7][9] They are considered atypical antipsychotics, successfully used for both the negative symptoms of schizophrenia and for depressive states like dysthymia.[9][15]
Antiemetic Agents
The chemoreceptor trigger zone (CTZ) in the brainstem is rich in D2 receptors. Benzamides like metoclopramide and trimethobenzamide act as antagonists in the CTZ, blocking emetic signals to the vomiting center, making them effective for managing nausea and vomiting from various causes.[4][16]
Anticancer Agents
The development of benzamides as anticancer agents is a rapidly growing field.[2] Their utility stems from multiple mechanisms:
-
HDAC Inhibition: As previously noted, this is a major strategy for inducing cell cycle arrest and apoptosis.[10][11]
-
Hedgehog Pathway Inhibition: Some derivatives act as potent Smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is aberrantly activated in certain cancers like medulloblastoma.[17]
-
Induction of Apoptosis: Novel derivatives have been shown to induce apoptosis through mechanisms like mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[18]
Antimicrobial and Antiparasitic Agents
Researchers have explored N-benzamide derivatives as novel agents to combat drug-resistant pathogens.[19] Their antimicrobial effects can arise from interfering with essential cellular processes, such as the inhibition of the FtsZ protein, which is critical for bacterial cell division.[19] Additionally, some benzamides have shown fungicidal and larvicidal activities, indicating potential applications in agriculture and pest control.[20][21]
Anticonvulsant Agents
Several series of 2-, 3-, and 4-aminobenzanilides have been evaluated for anticonvulsant activity.[22][23] These compounds are tested in preclinical models against seizures induced by maximal electroshock (MES) and pentylenetetrazole, with some derivatives showing potency and safety profiles comparable to established drugs like phenytoin.[22][23]
Table 1: Summary of Biological Activities and Representative Compounds
| Therapeutic Area | Primary Mechanism of Action | Biological Target(s) | Representative Compounds | References |
| Psychiatry | Dopamine Receptor Antagonism | Dopamine D2/D3 Receptors | Amisulpride, Sulpiride | [7][8][9] |
| Gastroenterology | Dopamine Receptor Antagonism | Dopamine D2 Receptors (CTZ) | Metoclopramide | [4][5][16] |
| Oncology | Enzyme Inhibition, Pathway Modulation | HDACs, Smoothened (SMO) | Entinostat (MS-275), GDC-0449 (Vismodegib) | [10][17][24] |
| Infectious Disease | Cellular Process Disruption | FtsZ Protein | Investigational N-benzamides | [3][19] |
| Neurology | Ion Channel Modulation (putative) | Voltage-gated ion channels | Investigational aminobenzanilides | [22][23] |
Structure-Activity Relationships (SAR): Rational Drug Design
Understanding how chemical structure relates to biological activity is paramount for optimizing lead compounds. For benzamides, SAR studies have yielded critical insights.
-
For HDAC Inhibition: A common pharmacophore consists of three parts: a zinc-binding motif (the benzamide itself), a linker region, and a surface-recognition "cap" domain. Modifications to the cap group are crucial for achieving selectivity among different HDAC isoforms.[24]
-
For Dopamine Receptor Affinity: The substitution pattern on the benzamide ring is critical. For instance, polar groups at specific positions can enhance binding affinity and selectivity for D3 or D4 receptors over D2.[4] The conformation of the molecule is also key; a planar conformation is often required for high-affinity D2 binding.
-
For AChE Inhibition: Studies comparing benzamide and picolinamide (a pyridine analog) derivatives revealed that the position of a dimethylamine side chain markedly influenced inhibitory activity. Para-substituted compounds showed more potent inhibition and selectivity against AChE.[12][13]
Key Experimental Protocols: A Self-Validating Approach
The trustworthiness of any finding rests on robust and reproducible experimental design. Here we outline core workflows and protocols for the synthesis and evaluation of substituted benzamides.
General Synthesis and Characterization Workflow
The synthesis of novel benzamides typically begins with commercially available starting materials and proceeds through standard organic chemistry reactions, followed by rigorous characterization to confirm structure and purity before biological testing.
Protocol 4.1.1: Amide Coupling using Benzoyl Chloride Causality: This is a common and efficient method. The use of a base like NaOH is critical to neutralize the HCl byproduct, driving the reaction to completion.
-
Preparation: Dissolve the desired amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) containing a base (e.g., 5% NaOH solution or triethylamine, 1.2 eq).[25] Cool the mixture in an ice bath.
-
Addition: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled amine solution with vigorous stirring. The slow addition helps control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials and byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In Vitro Biological Evaluation
Protocol 4.2.1: Dopamine D2 Receptor Radioligand Binding Assay Causality: This is a self-validating system to determine the affinity (Ki) of a test compound for the D2 receptor. It relies on the principle of competitive displacement of a known high-affinity radioligand.
-
Membrane Preparation: Homogenize tissues expressing the D2 receptor (e.g., rat striatum or cells transfected with the human D2 receptor) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
A range of concentrations of the test benzamide compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
For Total Binding: Add vehicle instead of the test compound.
-
For Non-Specific Binding (NSB): Add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate the receptors.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Representative Quantitative Data for Benzamide Derivatives
| Compound ID | Biological Assay | Target | Activity Metric | Value | Reference |
| Amisulpride | Antipsychotic/Antidepressant | Dopamine D2/D3 | Dose-dependent | 50-100 mg (antidepressant) | [9] |
| Compound 7a | AChE Inhibition | Acetylcholinesterase | IC50 | 2.49 µM | [12] |
| Compound 21 | Anticonvulsant (MES test) | N/A (in vivo) | ED50 | 13.48 mg/kg | [22] |
| Compound 8j | CETP Inhibition | CETP | IC50 | 1.3 µM | [26] |
| Compound 5a | Antibacterial | E. coli | MIC | 3.12 µg/mL | [3] |
| Compound BJ-13 | Anticancer | Gastric Cancer Cells | Antiproliferative | Potent activity noted | [18] |
| CPD-60 | HDAC Inhibition | HDAC1 | Binding Energy | -21.2 kcal/mol | [24] |
Conclusion and Future Directions
The substituted benzamide scaffold is a testament to the power of targeted chemical modification in drug discovery. Its proven success as a framework for dopamine receptor antagonists has paved the way for its exploration in a multitude of other therapeutic areas, from oncology to infectious diseases. The ability to fine-tune activity and selectivity through rational design, guided by detailed SAR and computational studies, ensures that benzamides will remain a privileged structure in the development of novel therapeutics.
Future research will likely focus on developing derivatives with enhanced isoform selectivity (e.g., for specific HDACs or dopamine receptor subtypes) to improve efficacy and reduce off-target side effects. Furthermore, the design of multi-target benzamides that can simultaneously modulate different pathways (e.g., a compound with both HDAC inhibitory and anti-angiogenic properties) represents an exciting frontier for treating complex diseases like cancer. As our understanding of disease biology deepens, the versatility of the benzamide core will undoubtedly be leveraged to meet new therapeutic challenges.
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An In-Depth Technical Guide to the Discovery of Novel Carboxamides
Introduction: The Carboxamide as a Privileged Scaffold in Modern Drug Discovery
The carboxamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active molecules.[1][2][3][4] Its unique structural and electronic properties, including a stable amide bond and the capacity for hydrogen bonding, allow it to serve as a versatile building block in designing compounds with diverse pharmacological activities.[5][6] Carboxamides are integral to a wide array of therapeutics, from anti-infectives to anticancer agents, underscoring their significance in drug design and development.[1][2][3][4] This guide provides a technical overview of the modern strategies employed in the discovery of novel carboxamides, from innovative synthesis to biological evaluation and lead optimization.
Chapter 1: Modern Synthetic Strategies for Novel Carboxamides
The synthesis of the amide bond is one of the most performed reactions in medicinal chemistry. However, traditional methods often rely on stoichiometric coupling agents, which suffer from poor atom economy and generate significant waste.[7][8] The field has consequently shifted towards more efficient and sustainable catalytic approaches.
Direct Catalytic Amidation
The ideal synthesis of a carboxamide involves the direct coupling of a carboxylic acid and an amine with the extrusion of water. This approach is thermodynamically challenging but has been made feasible through the development of various catalytic systems.
Causality Behind Catalytic Choices: The primary driver for adopting catalytic methods is the alignment with green chemistry principles. By avoiding stoichiometric activators like carbodiimides (e.g., DCC) and additives, these methods reduce waste, often operate under milder conditions, and improve overall process efficiency.[9] The catalyst's role is to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine, thereby overcoming the thermodynamic barrier.[7]
Common catalytic approaches include:
-
Boron-based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for direct amidation, prized for their low toxicity and mild reaction conditions.[9]
-
Lewis Acid Catalysis: Metal triflates, such as those of hafnium(IV) and ytterbium(III), can efficiently catalyze the formation of primary amides from carboxylic acids using silylating agents like bis(trimethylsilyl)amine.[10]
-
Copper-Catalyzed Methods: Copper catalysis has been successfully applied to synthesize glycosyl carboxamides from glycosyl carboxylic acids and isocyanates, proceeding through a Mumm-type rearrangement.[11]
High-Throughput Synthesis and Library Design
To rapidly explore the vast chemical space around a carboxamide core, high-throughput synthesis (HTS) has become an indispensable tool.[12] This strategy involves the parallel synthesis of a large number of compounds, enabling the rapid generation of structure-activity relationship (SAR) data.
The Logic of Parallel Synthesis: The rationale behind HTS is to accelerate the discovery process by simultaneously evaluating numerous chemical modifications.[13] By employing automated liquid handlers and miniaturized reaction formats (e.g., 96-well plates), researchers can efficiently screen various catalysts, solvents, and building blocks to identify optimal reaction conditions and promising new molecular architectures.[13] This approach is particularly powerful in the hit-to-lead and lead optimization phases of a project.
Scaffold Hopping and Bioisosteric Replacement
Generating novelty often involves moving beyond simple derivatization. Scaffold hopping and bioisosteric replacement are intelligent design strategies to discover new chemotypes with improved properties.
-
Scaffold Hopping: This involves replacing a central molecular core with a structurally distinct one while retaining similar biological activity. This was demonstrated in the discovery of a novel 1,2,4-triazole-containing carboxamide with antimalarial activity.[14]
-
Bioisosteric Replacement: This strategy involves substituting an atom or group with another that has similar physical or chemical properties. A notable example is the use of silicon to replace carbon, which has led to the development of novel silicon-containing carboxamide fungicides.[15]
Chapter 2: From Synthesis to Biological Activity
The discovery of a novel carboxamide is not complete until its biological activity is characterized. This involves a carefully designed cascade of assays to assess potency, selectivity, and mechanism of action.
Screening Cascades and Biological Evaluation
A typical screening cascade begins with a primary, high-throughput assay to identify "hits" from a compound library. These hits are then subjected to more complex secondary and tertiary assays to confirm activity and elucidate their mechanism.
For instance, in the search for novel anticancer carboxamides, a common primary screen is the MTT assay , which measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.[16][17] Compounds showing potent cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116, K-562) would then advance to further studies.[16]
Elucidating Structure-Activity Relationships (SAR)
SAR studies are crucial for transforming a moderately active "hit" into a potent and selective "lead." By systematically modifying the structure of a parent carboxamide and observing the effect on biological activity, researchers can build a comprehensive understanding of the key molecular features required for efficacy.
For example, in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, SAR studies revealed that incorporating a diphenylamine scaffold into pyrazole-4-carboxamides significantly enhanced antifungal activity against pathogens like Rhizoctonia solani.[18] Similarly, modifications to a pyridine carboxamide core were shown to directly impact inhibitory activity against the SDH enzyme from Botrytis cinerea.[19][20]
Chapter 3: Case Studies in Novel Carboxamide Discovery
The versatility of the carboxamide scaffold is evident in its successful application across multiple therapeutic and agricultural domains.
Carboxamides as Fungicides: Targeting Succinate Dehydrogenase
Carboxamides are a prominent class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[19] These compounds disrupt the fungal respiratory chain by binding to the succinate dehydrogenase enzyme complex.
-
Novel Scaffolds: Recent research has focused on designing novel carboxamides containing chalcone, thiazole, or diphenylamine scaffolds to overcome resistance and broaden the spectrum of activity.[18][21][22][23]
-
Mechanism of Action: The carbonyl group of the N-substituted carboxamide often forms critical hydrogen bonds within the SDH binding pocket, while the N-substituent links to hydrophobic groups, anchoring the inhibitor to its target.[2]
Carboxamides as Anticancer Agents
Carboxamide derivatives are a promising class of compounds in oncology due to their ability to interact with multiple cancer-related targets.[16][17]
-
Targeting Key Pathways: N-substituted 1H-indole-2-carboxamides have demonstrated potent antiproliferative activity by targeting key proteins such as topoisomerase, PI3Kα, and EGFR.[16][17] The indole moiety is a privileged scaffold known to modulate critical pathways like apoptosis and cell cycle regulation.[16]
-
Selectivity: A key goal in cancer drug discovery is selectivity for cancer cells over normal cells. Studies have shown that specific carboxamide derivatives can achieve a high selectivity index, indicating a favorable therapeutic window.[16]
Carboxamides in Other Therapeutic Areas
The application of novel carboxamides extends beyond fungicides and oncology.
-
Immunomodulation: Quinoline-3-carboxamide derivatives have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AHR), a key regulator of inflammatory responses. These compounds show potential for treating inflammatory skin diseases like atopic dermatitis.[24][25]
-
Antimalarial Activity: Through scaffold hopping efforts, a 1,2,4-triazole-containing carboxamide was identified as a novel antimalarial chemotype with nanomolar potency against Plasmodium falciparum.[14]
-
Antiparasitic and Antioxidant Activity: Sulphonamide pyrolidine carboxamides have been synthesized and shown to possess both antiplasmodial and antioxidant properties.[26]
Chapter 4: Key Experimental Protocols & Methodologies
Scientific integrity requires robust and reproducible experimental methods. The protocols described below are self-validating through the inclusion of controls and rigorous characterization steps.
Protocol: General Procedure for Catalytic Amidation
This protocol provides a generalized method for the synthesis of aromatic carboxamides using a carbodiimide coupling agent, a common and reliable method for small-scale synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the starting aromatic acid (1.20 mmol) and the desired amine (e.g., dehydroabietylamine, 1.0 mmol) in 10 mL of dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.20 mmol) and 4-dimethylaminopyridine (DMAP, 0.10 mmol) to the solution. The causality here is that EDCI acts as the carboxylic acid activator, while DMAP serves as a catalyst to accelerate the reaction.
-
Reaction Monitoring: Stir the mixture at room temperature (25 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, wash the organic phase sequentially with water (3 x 10 mL) and brine (3 x 10 mL). This step removes water-soluble reagents and byproducts.
-
Purification and Validation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product via column chromatography. The structure and purity of the final carboxamide must be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[18][27]
Visualization of Key Workflows
Diagrams are essential for visualizing complex processes and relationships in drug discovery.
Caption: A typical drug discovery workflow for novel carboxamides.
Caption: Workflow for high-throughput carboxamide synthesis optimization.
Data Presentation: Biological Activity
Summarizing quantitative data in tables allows for easy comparison of compound performance.
Table 1: Antifungal Activity of Novel Carboxamide Derivatives
| Compound ID | Target Fungus | EC₅₀ (mg/L) | Reference Fungicide | EC₅₀ (mg/L) | Source |
| 5k | R. solani | 0.20 | Boscalid | 0.74 | [21] |
| 6g | S. sclerotiorum | 0.6 | Thifluzamide | 4.4 | [23] |
| 6g | R. cerealis | 6.2 | Thifluzamide | 22.1 | [23] |
| 3f | B. cinerea | 5.6 (IC₅₀) | Thifluzamide | 7.61 (IC₅₀) | [19][20] |
| 4b | S. sclerotiorum | 0.067 | - | - | [27] |
Table 2: Anticancer Activity of N-substituted 1H-indole-2-carboxamides
| Compound ID | Cell Line | Activity | IC₅₀ (µM) | Source |
| 12 | K-562 (Leukemia) | Potent Cytotoxicity | 0.33 | [16] |
| 14 | K-562 (Leukemia) | Potent Cytotoxicity | 0.61 | [16] |
| 10 | HCT-116 (Colon) | Significant Cytotoxicity | 1.01 | [16] |
Conclusion and Future Outlook
The discovery of novel carboxamides continues to be a vibrant and highly productive area of research. The shift towards catalytic, atom-economical synthetic methods and the integration of high-throughput technologies are accelerating the pace of discovery. Future challenges will involve combating drug resistance, particularly in infectious diseases and oncology, and further refining the design of highly selective molecules with optimal pharmacokinetic profiles. The continued exploration of new scaffolds and the application of computational modeling will undoubtedly lead to the development of the next generation of carboxamide-based therapeutics.
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The Benzamide Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzamide moiety, a simple yet profoundly effective structural unit, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry. Characterized by a carboxamide group attached to a benzene ring, its true power lies in its conformational flexibility and its ability to engage in critical hydrogen bonding and other non-covalent interactions. This versatility allows benzamide analogues to bind with high affinity and specificity to a vast and diverse range of biological targets. Consequently, this scaffold is at the heart of numerous blockbuster drugs spanning a wide spectrum of therapeutic areas, from central nervous system disorders and oncology to metabolic diseases and antiemetics.[1][2][3][4] This technical guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and pivotal therapeutic applications of benzamide-containing compounds, providing actionable insights, detailed protocols, and pathway visualizations to empower the next generation of drug discovery.
The Benzamide Core: A Privileged Pharmacophore
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets.[5][6] The benzamide structure is a prime example, owing to several key physicochemical properties:
-
Hydrogen Bonding Capability: The amide group (-CONH-) is a superb hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and specific interactions with amino acid residues in the binding pockets of proteins.[1]
-
Synthetic Accessibility: The synthesis of benzamide analogues is typically straightforward, often involving robust and high-yielding amide coupling reactions between a benzoic acid derivative and an amine.[2][4] This allows for the rapid generation of large, diverse chemical libraries for screening.
-
Tunable Properties: The benzene ring serves as an ideal anchor for chemical modification. Substituents can be readily introduced at the ortho, meta, and para positions to modulate electronic properties, lipophilicity, steric bulk, and metabolic stability, thereby fine-tuning the compound's pharmacological profile.
Caption: Core benzamide scaffold highlighting key modification points.
Diverse Therapeutic Applications & Mechanisms of Action
The true measure of the benzamide scaffold's importance is its presence in a wide array of approved drugs.[7][8][9] Its derivatives have been masterfully engineered to modulate enzymes, receptors, and ion channels.
Oncology: A Multi-pronged Attack on Cancer
Benzamide analogues have emerged as powerful anticancer agents by targeting distinct and critical cellular pathways.[3]
2.1.1. PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[10][11] In cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[10][11][12][13]
-
Rucaparib (Rubraca®): An approved drug for ovarian and prostate cancer, Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[12][14] Its benzamide core mimics the nicotinamide moiety of NAD+, binding to the PARP active site and trapping the enzyme on DNA, which prevents the repair of single-strand breaks.[13][15] This leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks.[10]
Caption: Mechanism of synthetic lethality via PARP inhibition.
2.1.2. Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a vital role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[16] Their inhibition can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[16][17][18]
-
Entinostat: This orally available, selective class I HDAC inhibitor features a synthetic benzamide derivative structure.[17] It potently inhibits HDAC1 and HDAC3.[17][18] The o-aminobenzamide moiety is a key pharmacophore that chelates the zinc ion in the HDAC active site, blocking its enzymatic activity.[3] Entinostat has shown promise in treating various cancers, including breast and lung cancer, often in combination with other therapies.[16][17]
Central Nervous System (CNS) Disorders
The benzamide scaffold is a mainstay in the development of antipsychotic and antiemetic drugs, primarily through the modulation of dopamine and serotonin receptors.
2.2.1. Antipsychotics: Atypical antipsychotics often derive their efficacy from a precise balance of receptor interactions.
-
Amisulpride (Solian®): A selective antagonist of dopamine D2 and D3 receptors, Amisulpride exhibits a unique dose-dependent effect.[19][20][21] At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release and can alleviate the negative symptoms of schizophrenia.[20][22] At higher doses, it blocks postsynaptic D2/D3 receptors in the limbic system, controlling positive symptoms with a low incidence of extrapyramidal side effects.[19][20][23]
Table 1: Receptor Binding Profile of Select Benzamide CNS Drugs
| Drug | Primary Target(s) | Affinity (Ki, nM) | Therapeutic Use |
| Amisulpride | Dopamine D2 / D3 | 2.8 (D2), 3.2 (D3)[20] | Antipsychotic |
| Sulpiride | Dopamine D2 / D3 | ~8.2 (D2), ~13.0 (D3)[24] | Antipsychotic |
| Metoclopramide | Dopamine D2 / Serotonin 5-HT3 | 28.8 (D2)[25] | Antiemetic, Prokinetic |
2.2.2. Antiemetics & Prokinetics: By targeting receptors in both the central and peripheral nervous systems, benzamides can effectively control nausea and vomiting.
-
Metoclopramide (Reglan®): This drug exhibits a dual mechanism of action.[25] Its antiemetic effects are due to the antagonism of D2 receptors in the chemoreceptor trigger zone of the brain.[25][26][27] Its prokinetic (motility-enhancing) effects are mediated by 5-HT4 receptor agonism and D2 receptor antagonism in the upper GI tract, which accelerates gastric emptying.[25][26][28][29]
Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)
The development of potent and selective benzamide drugs relies on a deep understanding of their synthesis and the relationship between their structure and biological activity.[30][31][32][33][34]
General Synthetic Workflow
The creation of a benzamide library for screening typically follows a structured workflow. The core reaction is the formation of the amide bond, which can be achieved through several reliable methods, most commonly using a coupling agent.
Caption: General workflow for benzamide analogue synthesis and optimization.
Key Structure-Activity Relationships (SAR)
Systematic modification of the benzamide scaffold has yielded crucial insights for drug design:
-
HDAC Inhibitors: For benzamide-based HDAC inhibitors, the ortho-amino group on the "cap" region is critical for chelating the active site zinc ion. Modifications to the linker region and the terminal cap group are used to fine-tune isoform selectivity and pharmacokinetic properties.[30][35]
-
Dopamine Receptor Antagonists: The nature and position of substituents on the aromatic ring, along with the structure of the amine side chain, determine the affinity and selectivity for different dopamine receptor subtypes (e.g., D2 vs. D3) and influence blood-brain barrier penetration.[23][31]
-
PARP Inhibitors: The benzamide portion serves as a pharmacophore that occupies the nicotinamide binding pocket of the PARP enzyme. The rest of the molecule is optimized to create additional interactions within the active site, enhancing potency and trapping efficiency.[36][37][38]
Experimental Protocol: In Vitro PARP1 Inhibition Assay
To quantitatively assess the potency of newly synthesized benzamide analogues as PARP inhibitors, a robust in vitro assay is essential. The following protocol describes a common chemiluminescent assay format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human PARP1 enzyme activity.
Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well plates (white)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Biotinylated NAD+
-
Test Compounds (Benzamide Analogues) and Positive Control (e.g., Olaparib)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of test compounds and the positive control in DMSO. Further dilute into the assay buffer to the desired final concentrations.
-
Reaction Setup:
-
To each well of the histone-coated plate, add 25 µL of the PARP1 assay buffer.
-
Add 5 µL of the diluted test compound, positive control, or vehicle (for no-inhibition and no-enzyme controls).
-
Add 10 µL of a pre-mixed PARP1 enzyme/activated DNA solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Start the PARP reaction by adding 10 µL of biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection:
-
Add 50 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 3 times as described above.
-
Add 50 µL of the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately read the luminescence signal on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibition control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Future Directions and Conclusion
The benzamide scaffold continues to be a highly productive starting point for drug discovery. Future efforts are likely to focus on:
-
Targeting Novel Biology: Applying the benzamide scaffold to new and challenging targets, such as protein-protein interactions and allosteric sites.
-
Enhancing Selectivity: Designing next-generation analogues with improved isoform selectivity (e.g., for specific HDACs or PARPs) to minimize off-target effects and improve therapeutic index.
-
Covalent and Targeted Delivery: Developing benzamide-based covalent inhibitors and antibody-drug conjugates (ADCs) to achieve irreversible target engagement and tumor-specific drug delivery.
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The Antineoplastic Potential of Salicylanilide Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Salicylanilide derivatives, a class of compounds historically recognized for their anthelmintic properties, are emerging as a significant area of interest in oncology research. This guide provides an in-depth technical overview of the antineoplastic activities of these multifaceted compounds. We will explore their diverse mechanisms of action, from mitochondrial uncoupling to the targeted inhibition of critical oncogenic signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights and practical, field-proven experimental methodologies to facilitate further investigation and development of salicylanilide-based cancer therapeutics.
Introduction: Repurposing a Classic Scaffold for Oncology
The journey of salicylanilides in medicine began with their successful application against parasitic infections.[1] The prototypical salicylanilide, niclosamide, has been a cornerstone in treating tapeworm infections for decades.[2] However, a growing body of preclinical evidence has illuminated the potent anticancer activities of niclosamide and its derivatives, sparking a wave of research into their potential as repurposed oncologic agents.[3][4]
These compounds possess a simple yet versatile chemical scaffold, consisting of a salicylic acid moiety linked to an aniline ring via an amide bond. This structure has proven to be a fertile ground for medicinal chemists, allowing for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities.[5][6] Their promise in oncology lies in their multi-targeted approach, a departure from the single-target therapies that often succumb to resistance mechanisms. Salicylanilides have been shown to simultaneously modulate several key signaling pathways frequently dysregulated in cancer, including STAT3, Wnt/β-catenin, mTOR, and NF-κB.[2][4]
This guide will dissect the intricate mechanisms underpinning the antineoplastic effects of salicylanilide derivatives, provide detailed protocols for their experimental evaluation, and present a consolidated view of their therapeutic potential.
Mechanisms of Antineoplastic Action
The anticancer efficacy of salicylanilide derivatives stems from their ability to interfere with multiple, often interconnected, cellular processes that are fundamental to cancer cell survival and proliferation.
Mitochondrial Uncoupling: An Energy Crisis for Cancer Cells
A primary and well-documented mechanism of action for many salicylanilides is the uncoupling of mitochondrial oxidative phosphorylation.[2] In essence, these compounds act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a rapid depletion of cellular energy stores, creating a metabolic crisis that cancer cells, with their high energy demands, are particularly vulnerable to. This disruption of cellular energetics can trigger downstream apoptotic pathways.
Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol details the use of the lipophilic cationic dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial uncoupling and apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence.
Materials:
-
JC-1 dye
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) (positive control)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and culture overnight.
-
Treatment: Treat cells with the salicylanilide derivative at various concentrations for the desired time. Include a vehicle control (e.g., DMSO) and a positive control (CCCP, a known mitochondrial uncoupler).
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 2 µM in cell culture medium).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to each well and incubate at 37°C for 15-30 minutes.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. Quantify the shift from red to green fluorescence to determine the percentage of cells with depolarized mitochondria.
-
Inhibition of Key Oncogenic Signaling Pathways
Salicylanilide derivatives have been shown to potently inhibit several signaling cascades that are critical for tumorigenesis.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of cancers, promoting cell proliferation, survival, and angiogenesis.[7] Salicylanilide derivatives, including niclosamide, have been identified as potent inhibitors of the STAT3 signaling pathway.[7][8] They exert their effect by inhibiting the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and nuclear translocation.[9] This leads to the downregulation of STAT3 target genes, such as the anti-apoptotic proteins Bcl-xL and Mcl-1, and cell cycle regulators like cyclin D1 and c-Myc.[8][10]
Experimental Protocol: Western Blot for Phospho-STAT3 (Tyr705)
This protocol outlines the detection of phosphorylated STAT3, a direct indicator of pathway activation, using western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the salicylanilide derivative, then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-STAT3 antibody to normalize for protein loading.
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[11] Niclosamide has been shown to be a potent inhibitor of this pathway by inducing the degradation of the Wnt co-receptor LRP6.[12][13] This prevents the stabilization and nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[11]
Salicylanilide derivatives also impinge upon the mTOR and NF-κB signaling pathways, both of which are central regulators of cell growth, proliferation, and survival, and are frequently hyperactivated in cancer.[2] The inhibition of mTOR signaling by salicylanilides can be a consequence of mitochondrial uncoupling, which leads to the activation of AMPK, a negative regulator of mTOR.[2] The NF-κB pathway, a key mediator of inflammation and cell survival, can be inhibited by salicylanilides through the suppression of IκB kinase (IKK) activity, which is required for NF-κB activation.[14][15]
In Vitro Evaluation of Antineoplastic Activity
A systematic in vitro evaluation is critical to characterize the anticancer potential of novel salicylanilide derivatives. The following experimental workflow provides a robust framework for this assessment.
Cell Viability and Cytotoxicity
The initial step in assessing the anticancer activity of salicylanilide derivatives is to determine their effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Salicylanilide derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the salicylanilide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Induction of Apoptosis
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the salicylanilide derivatives at their IC50 concentrations.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the IC50 values of niclosamide and a selection of its derivatives against various cancer cell lines, demonstrating their broad-spectrum antineoplastic activity.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Niclosamide | MDA-MB-231 | Breast Cancer | < 1.0 | [12] |
| T-47D | Breast Cancer | < 1.0 | [12] | |
| PC-3 | Prostate Cancer | < 1.0 | [12] | |
| DU145 | Prostate Cancer | 0.7 | [8] | |
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | [16] | |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | [16] | |
| BD140A | Adrenocortical Carcinoma | 0.12 | [17] | |
| SW-13 | Adrenocortical Carcinoma | 0.15 | [17] | |
| NCI-H295R | Adrenocortical Carcinoma | 0.53 | [17] | |
| Analog 11 | A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | [16] |
| Analog 32 | A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | [16] |
| Compound 3a | FLO-1 | Esophageal Adenocarcinoma | 0.8 - 1.0 | [18] |
| Compound 6 | DU145 | Prostate Cancer | low µM range | [19] |
| Compound 16 | DU145 | Prostate Cancer | low µM range | [19] |
| Salicylanilide 4-formylbenzoates | U87 | Glioblastoma | 0.7 - 1.2 | [20] |
Conclusion and Future Directions
Salicylanilide derivatives represent a compelling class of multi-targeted agents with significant potential for development as novel cancer therapeutics. Their ability to induce a metabolic crisis in cancer cells through mitochondrial uncoupling, coupled with their targeted inhibition of key oncogenic signaling pathways, provides a powerful and multifaceted approach to combating cancer. The extensive preclinical data, particularly for niclosamide, underscores the promise of this chemical scaffold.
Future research should focus on the synthesis and evaluation of novel derivatives with improved pharmacokinetic profiles and enhanced target specificity. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies in relevant animal models are essential to validate the preclinical efficacy and safety of lead candidates. The exploration of combination therapies, where salicylanilide derivatives are used to sensitize tumors to conventional chemotherapeutics or targeted agents, also represents a promising avenue for clinical translation.
The information and protocols presented in this guide provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of salicylanilide derivatives in the fight against cancer.
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- Kennedy, S., et al. (2017). The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-chloro-N-ethylbenzamide
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-chloro-N-ethylbenzamide, a valuable compound in chemical research and drug development. The primary method detailed is the nucleophilic acyl substitution between 4-chlorobenzoyl chloride and ethylamine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices, a step-by-step methodology, safety precautions, and data presentation to ensure reliable and reproducible results.
Introduction and Strategic Overview
Amide bond formation is a cornerstone of organic synthesis, crucial for the construction of peptides, polymers, and a vast array of pharmacologically active molecules. This compound serves as a key intermediate and structural motif in various areas of chemical research.
While several methods exist for amide synthesis, such as the direct coupling of carboxylic acids and amines using activating agents, these can sometimes be thermodynamically challenging due to the formation of a stable ammonium carboxylate salt.[1][2] A more direct and highly efficient strategy involves the acylation of an amine with a more electrophilic acyl derivative, such as an acyl chloride.[3]
This guide details the synthesis of this compound via the Schotten-Baumann reaction, which involves the reaction of 4-chlorobenzoyl chloride with ethylamine.[3] This method is robust, generally high-yielding, and proceeds rapidly under mild conditions. The reaction is driven by the formation of a stable amide bond and is facilitated by a base to neutralize the hydrochloric acid byproduct.[4]
Reaction Principle: Nucleophilic Acyl Substitution
The core of this synthesis is a nucleophilic addition-elimination mechanism. The nitrogen atom of ethylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. An external base, or excess ethylamine, then deprotonates the nitrogen to yield the final neutral amide product and the hydrochloride salt of the base.[4]
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Moles (mmol) | Equivalents |
| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | - | 1.75 g | 10.0 | 1.0 |
| Ethylamine | C₂H₇N | 45.08 | 70% in H₂O | 1.46 mL | 22.0 | 2.2 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 1.67 mL | 12.0 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | ~50 mL | - | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | As needed | - | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated (aq) | As needed | - | - |
| Brine (NaCl solution) | NaCl | 58.44 | Saturated (aq) | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | - |
Equipment
-
100 mL Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) apparatus
Synthesis Workflow
The overall workflow from setup to final product isolation is outlined below.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethylamine (1.46 mL, 22.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Scientist's Note: Using anhydrous DCM is critical as 4-chlorobenzoyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-chlorobenzoic acid, which would significantly lower the yield.[5]
-
-
Basification and Cooling: Add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution. Cool the flask in an ice bath to 0 °C.
-
Scientist's Note: Triethylamine acts as a scavenger for the HCl produced during the reaction. While excess ethylamine can also serve this purpose, the addition of a non-nucleophilic tertiary amine like TEA is a standard practice in Schotten-Baumann reactions to ensure the primary amine is available for the main reaction and to drive the equilibrium towards the product.[3]
-
-
Addition of Acyl Chloride: In a separate beaker, dissolve 4-chlorobenzoyl chloride (1.75 g, 10.0 mmol) in 10 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirred amine solution over 15-20 minutes.
-
Scientist's Note: This reaction is exothermic. A slow, controlled addition is essential to prevent a rapid temperature increase, which could lead to side reactions. A white precipitate, triethylammonium chloride, will form upon addition.[6]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase), checking for the consumption of the 4-chlorobenzoyl chloride starting material.
-
Workup - Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove excess ethylamine and triethylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining HCl and remove any 4-chlorobenzoic acid.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Safety and Hazard Management
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
-
4-Chlorobenzoyl Chloride: Corrosive and reacts with water. Handle with extreme care and under anhydrous conditions. Avoid inhalation of vapors.[5]
-
Ethylamine: Flammable and corrosive. Can cause severe skin and eye irritation.[8]
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Handle in a well-ventilated area.[9]
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Dispose of all chemical waste according to institutional guidelines.
Expected Results and Characterization
The reaction typically affords this compound as a white to off-white solid with a high yield (>90%). The identity and purity of the final compound should be confirmed by analytical methods such as:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (C₉H₁₀ClNO, MW: 183.63 g/mol ).[10]
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Li, S., & Lin, H. (2022). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]
- Google Patents. (n.d.). RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, 4-chloro-N-ethyl-. Retrieved from [Link]
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The Synthetic Versatility of 4-chloro-N-ethylbenzamide: Application Notes and Protocols for the Modern Chemist
Introduction: A Versatile Intermediate in Organic Synthesis
4-chloro-N-ethylbenzamide is a bifunctional aromatic compound that serves as a valuable and versatile intermediate in organic synthesis. Its structure, featuring a reactive aryl chloride and a stable N-ethylamide moiety, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the amide group, combined with the presence of the chloro-substituent, makes the aromatic ring susceptible to various palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. This guide provides an in-depth exploration of its synthesis and key applications, complete with detailed protocols grounded in established chemical principles, for researchers in synthetic chemistry and drug development.
I. Synthesis of this compound: A Foundational Protocol
The most direct and common method for the synthesis of this compound is the acylation of ethylamine with 4-chlorobenzoyl chloride. This reaction proceeds readily under standard Schotten-Baumann conditions.
Causality of Experimental Choices:
-
Base: A base, such as triethylamine or aqueous sodium hydroxide, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Le Châtelier's principle dictates that the removal of a product (HCl) will drive the equilibrium towards the formation of the desired amide.
-
Solvent: A biphasic system (e.g., dichloromethane/water) or a non-protic organic solvent is used to dissolve the starting materials and facilitate the reaction. Dichloromethane is effective at dissolving the acyl chloride, while the aqueous phase contains the base and ethylamine hydrochloride salt.
-
Temperature: The reaction is typically performed at a low temperature (0 °C) initially to control the exothermic nature of the acylation, preventing potential side reactions.
Protocol 1: Synthesis via Acylation
Materials:
-
4-chlorobenzoyl chloride
-
Ethylamine (as a solution, e.g., 70% in water or 2M in THF)
-
Triethylamine (or 2M NaOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add ethylamine solution (1.2 equivalents) and dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add triethylamine (1.3 equivalents) to the stirred solution.
-
In a separate dropping funnel, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the cooled ethylamine mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white solid.
II. Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the benzamide ring is a suitable handle for palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands have made these transformations highly efficient.[1]
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. For an electron-neutral substrate like this compound, the choice of ligand is critical to facilitate the challenging oxidative addition of the Pd(0) catalyst into the strong C-Cl bond.[2][3]
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: A Pd(0) complex inserts into the aryl-chlorine bond. This is typically the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with various arylboronic acids, adapted from established methods for challenging aryl chlorides.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox, add this compound, the arylboronic acid, and K₃PO₄ to an oven-dried Schlenk tube equipped with a stir bar.
-
Catalyst Addition: In the same glovebox, add Pd(OAc)₂ and SPhos to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the tube.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the mixture to 100-110 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the difficult oxidative addition step for aryl chlorides.[1] |
| Base | K₃PO₄ | An effective base for activating the boronic acid for transmetalation without being overly harsh on other functional groups. |
| Solvent | Toluene or 1,4-Dioxane | High-boiling, non-protic solvents suitable for the required reaction temperatures. Must be rigorously degassed. |
| Temperature | 100-110 °C | Elevated temperatures are necessary to overcome the activation energy for the oxidative addition to the C-Cl bond. |
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, a common motif in pharmaceuticals and materials science.[4][5] The coupling of unactivated aryl chlorides like this compound requires a carefully selected catalyst system.
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[6][7]
-
Oxidative Addition: Pd(0) adds to the aryl chloride.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the product and regenerating the Pd(0) catalyst.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 3: Representative Buchwald-Hartwig Amination
This protocol is adapted from a reliable procedure for the amination of 4-chlorotoluene, a substrate with similar electronic properties to this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, charge an oven-dried, two-necked flask with Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add this compound and the amine coupling partner sequentially.
-
Reaction: Heat the resulting mixture to reflux (approx. 110 °C) for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Transfer to a separatory funnel, add more water and ethyl acetate. Separate the layers and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dba)₂ / XPhos | XPhos is a highly effective, bulky biarylphosphine ligand for the amination of unactivated aryl chlorides. |
| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine, forming the active palladium-amido intermediate. |
| Solvent | Toluene | A standard high-boiling, non-polar solvent for this transformation. Must be rigorously degassed. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst is oxygen-sensitive and requires an inert atmosphere to prevent deactivation.[1] |
C. Heck-Mizoroki Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful route to substituted alkenes by coupling aryl halides with olefins.[8] For an electron-neutral aryl chloride like this compound, forcing conditions or highly active catalyst systems are generally required.[9][10]
Mechanistic Rationale:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Olefin Coordination & Insertion: The alkene coordinates to the palladium complex, followed by migratory insertion to form a new C-C bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Catalyst Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Caption: Generalized Heck-Mizoroki catalytic cycle.
Protocol 4: Representative Heck Reaction
This protocol is based on conditions developed for electron-neutral aryl chlorides.[9]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%) or its tetrafluoroborate salt
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylacetamide (DMAc) or 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox, add this compound, the base (e.g., Cs₂CO₃), Pd(OAc)₂, and P(t-Bu)₃ to an oven-dried reaction tube.
-
Reagent Addition: Add the degassed solvent (DMAc) followed by the alkene (n-butyl acrylate).
-
Reaction: Seal the tube and heat to 120-140 °C with vigorous stirring for 24-48 hours.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(t-Bu)₃ | The very bulky and electron-rich P(t-Bu)₃ ligand is highly effective for activating aryl chlorides in Heck reactions.[9] |
| Base | Cy₂NMe or Cs₂CO₃ | A hindered amine base or an inorganic carbonate is used to regenerate the Pd(0) catalyst without competing as a nucleophile. |
| Solvent | DMAc or Dioxane | High-boiling polar aprotic solvents are effective for this transformation. |
| Temperature | 120-140 °C | High temperatures are typically required to achieve reasonable reaction rates with unactivated aryl chlorides. |
Conclusion
This compound is a robust and versatile building block in organic synthesis. Its true potential is unlocked through the application of modern palladium-catalyzed cross-coupling methodologies. By carefully selecting the appropriate ligand, base, and reaction conditions, chemists can selectively transform the C-Cl bond into new C-C and C-N bonds, providing access to a vast array of complex molecules. The protocols and principles outlined in this guide serve as a validated starting point for researchers looking to leverage this valuable intermediate in their synthetic campaigns.
References
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. Available at: [Link]
-
Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Available at: [Link]
-
Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Miao, T., & Wang, L. (2010). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ChemInform, 41(32). Available at: [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- Bayer Aktiengesellschaft. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents.
-
Crousse, B., et al. (2001). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Tetrahedron Letters, 42(38), 6793-6795. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI. Available at: [Link]
-
Contente, M. L., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Angewandte Chemie International Edition, 59(41), 18156-18160. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. Available at: [Link]
-
Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2348-2355. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Transition Metal Catalysis. Topics in Organometallic Chemistry, 21. Available at: [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Available at: [Link]
- Ranbaxy Laboratories Limited. (2006). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. Google Patents.
-
Marion, N., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(1), 1-34. Available at: [Link]
-
Rosse, G. (2012). Preparation of N-(Hetero)cyclyl Benzamides as Inhibitors of the Activity of Complex III of the Mitochondrial Electron Transport Chain: Patent Highlight. ACS Medicinal Chemistry Letters, 3(8), 689-690. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. PubChem. Available at: [Link]
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ARIAD Pharmaceuticals, Inc. (2016). Novel synthetic approaches to make 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. Google Patents. Available at: [Link]
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Kumar, A., & Kumar, V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22345-22368. Available at: [Link]
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Quasdorf, K. W., & Garg, N. K. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Organic Letters, 13(24), 6614-6617. Available at: [Link]
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Lete, E., & Domínguez, E. (2007). Intramolecular Mizoroki-Heck Reaction in the Regioselective Synthesis of 4-Alkylidene-tetrahydroquinolines. ChemInform, 38(32). Available at: [Link]
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Gildner, P. G., & Colacot, T. J. (2018). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 37(3), 371-375. Available at: [Link]
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Al-Masri, O. A., et al. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Journal of Chemistry. Available at: [Link]
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Wang, H., et al. (2022). Radical C(sp3)-H Heck-type Reaction of N-Alkoxybenzimidoyl Chlorides with Styrenes to Construct Alkenols. Organic Letters, 24(10), 2050-2054. Available at: [Link]
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Dornan, L. M., et al. (2015). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Journal of Chemical Education, 92(4), 723-727. Available at: [Link]
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Eriksson, L., et al. (2014). Synthesis of Various N-Substituted 4-Aryloxy/Thiophenoxy/Thioisopropyloxy-Phthalimides. Organic & Biomolecular Chemistry, 12(3), 475-481. Available at: [Link]
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Application Notes & Protocols: A Scientist's Guide to Catalytic Amide Bond Formation
Introduction: The Quest for the Ideal Amide Bond
The amide bond is the cornerstone of biochemistry and pharmaceutical sciences, forming the backbone of peptides and proteins and featuring in approximately 25% of all commercial drugs.[1][2] For decades, the synthesis of this crucial linkage has been dominated by methods requiring stoichiometric amounts of coupling reagents, such as carbodiimides (DCC, EDC) or phosphonium/uronium salts (PyBOP, HATU).[3][4] While effective, these traditional approaches generate significant chemical waste, often involve hazardous materials, and can be costly, running counter to the principles of green chemistry.[1][5][6]
The direct dehydrative coupling of a carboxylic acid and an amine, where water is the sole byproduct, represents the most atom-economical and ideal strategy.[7][8] However, this reaction is thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[7][9] Overcoming this barrier without resorting to harsh thermal conditions (>160 °C) has spurred the development of innovative catalytic methods.[7][9] This guide provides an in-depth exploration of the most prominent and practical catalytic systems, complete with mechanistic insights and detailed protocols for researchers in drug discovery and chemical development.
Section 1: Boron-Based Catalysis: The Workhorse of Direct Amidation
Boron-based catalysts, particularly boronic acids, have emerged as the most widely studied and versatile class of catalysts for direct amide formation.[10] Their efficacy stems from their Lewis acidity and their ability to form reversible covalent bonds with carboxylic acids, activating them for nucleophilic attack by the amine.[8]
1.1. Mechanism of Action: The Acyloxyboron Intermediate
The generally accepted mechanism for boronic acid-catalyzed amidation involves a key catalytic cycle.[8][11]
-
Activation: The boronic acid catalyst reacts with the carboxylic acid in a dehydration equilibrium to form a highly electrophilic mono(acyloxy)boronic acid intermediate.[8][12] This step is crucial and is the primary reason why water removal is essential for driving the reaction forward.[12]
-
Aminolysis: The amine nucleophile attacks the activated carbonyl carbon of the acyloxyboron intermediate.
-
Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the final amide product and regenerate the boronic acid catalyst, closing the catalytic loop.[11]
Recent mechanistic investigations suggest that the process may be more complex, potentially involving dimeric B-O-B species that orchestrate the activation and amine delivery.[13][14] Regardless of the precise pathway, the activation of the carboxylic acid via a boron intermediate remains the central theme.
Diagram: Boronic Acid Catalytic Cycle
Caption: Proposed catalytic cycle for boronic acid-mediated direct amidation.
1.2. Catalyst Selection & Reaction Optimization
The choice of boronic acid catalyst significantly impacts reaction efficiency.
-
Electronic Effects: Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid or 2,4-bis(trifluoromethyl)phenylboronic acid, are generally more active.[8][10] The strong Lewis acidity of these catalysts enhances the formation and reactivity of the acyloxyboron intermediate.[8]
-
Steric & Cooperative Effects: Ortho-substituted boronic acids, particularly ortho-iodophenylboronic acid, show exceptional activity, even at room temperature.[11] This is attributed to a combination of steric effects and a potential hydrogen-bonding interaction between the iodine atom and the amine during the transition state, which facilitates the C-N bond formation.[8][11]
-
Water Removal: As the initial activation step is a dehydration, removing water is critical. This is typically achieved using molecular sieves (3Å or 4Å) for small-scale reactions or by azeotropic distillation with a Dean-Stark apparatus for larger scales, often in solvents like toluene or xylene.[7][9][13]
1.3. Protocol: General Procedure for Boronic Acid-Catalyzed Amidation
This protocol describes a general method for the direct coupling of a carboxylic acid and an amine using an arylboronic acid catalyst with azeotropic water removal.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Arylboronic Acid Catalyst (e.g., 2-iodophenylboronic acid, 1-10 mol%)
-
Toluene (or other suitable azeotropic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the boronic acid catalyst (5 mol%).
-
Solvent Addition: Add toluene to the flask to a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
Azeotropic Reflux: Attach the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux and maintain until water evolution ceases or reaction completion is confirmed by TLC or LC-MS analysis (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to afford the pure amide.
Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Section 2: Transition Metal Catalysis
While boron catalysts are prevalent, various transition metal complexes, particularly from Group (IV), have proven to be effective for direct amidation.[6] These catalysts function primarily as Lewis acids to activate the carboxylic acid.
2.1. Group (IV) Metals: Titanium and Zirconium Catalysts
Titanium(IV) and Zirconium(IV) salts are cost-effective and efficient catalysts for the dehydrative coupling of acids and amines.[3][15] Reagents like titanium tetrafluoride (TiF₄) and zirconocene dichloride (Cp₂ZrCl₂) have been successfully employed. The TiF₄ protocol is notable for its operational simplicity and effectiveness with a broad range of substrates, including N-protected amino acids.[3]
2.2. Protocol: Titanium(IV) Fluoride-Catalyzed Direct Amidation
This procedure is adapted from a reported method for TiF₄-catalyzed amidation in refluxing toluene.[3]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Titanium(IV) Fluoride (TiF₄, 5-10 mol%)
-
Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.0 equiv), amine (1.1 equiv), and TiF₄ (10 mol% for aromatic acids, 5 mol% for aliphatic acids).[3]
-
Solvent & Reflux: Add toluene (approx. 0.5 M) and fit the flask with a reflux condenser. Heat the mixture to reflux and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching & Extraction: Cool the reaction to room temperature. Quench by adding 1 M HCl and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude amide is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.[3]
Section 3: Enzymatic Catalysis: The Green Chemistry Frontier
Biocatalysis offers an exceptionally mild and selective route to amide bond formation, operating in aqueous environments at or near room temperature.[2][5] This approach is particularly valuable for the synthesis of pharmaceuticals and chiral molecules where avoiding racemization and harsh conditions is paramount.[16]
3.1. Lipases and Amide Bond Synthetases
Enzymes from the lipase family, such as Candida antarctica lipase B (CALB), are widely used due to their stability in organic solvents and their ability to catalyze amidation reactions.[2] The mechanism typically involves the formation of an acyl-enzyme intermediate, which is then intercepted by the amine nucleophile. More recently, dedicated Amide Bond Synthetases (ABSs) have been discovered, offering a simple and direct route to amides of pharmaceutical interest.[16]
Diagram: General Workflow for Enzymatic Amidation
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Gas chromatography-mass spectrometry (GC/MS) analysis of benzamides.
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Benzamides
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analysis of benzamides. Gas Chromatography-Mass Spectrometry (GC/MS) stands as a cornerstone analytical technique, offering unparalleled separation efficiency and definitive molecular identification.[1][2] This document moves beyond a simple recitation of steps to explain the causality behind methodological choices, providing a robust framework for developing and validating analytical protocols for this vital class of compounds. We will explore the foundational principles of separation and detection, provide detailed experimental protocols, and discuss the critical aspects of data analysis and method validation.
The Foundational Principles: Understanding the System
A successful GC/MS analysis is built upon a thorough understanding of how the analyte interacts with the chromatographic system and the mass spectrometer. Benzamides, while a broad class, share core structural features that dictate the analytical approach.
Gas Chromatographic Separation of Benzamides
The primary goal of the gas chromatography stage is to separate the target benzamide from the sample matrix and any other analytes. This is achieved by exploiting differences in the compounds' boiling points and their interactions with the stationary phase of the GC column.
-
Column Selection: The Basis of Separation: The choice of a GC column is paramount. For many benzamide derivatives, which are relatively non-polar, a low-polarity stationary phase is the logical starting point. Columns such as a HP-5ms (5% Phenyl Methyl Siloxane) are widely used because their stationary phase chemistry is well-suited for separating such compounds, leading to symmetrical peak shapes and reliable retention times.[1] The column's dimensions—length, internal diameter, and film thickness—are also critical variables. A standard 30 m x 0.25 mm x 0.25 µm column offers a good balance between resolution and analysis time for routine applications.[3]
-
Injector and Oven Parameters: The Role of Temperature: The injector's role is to rapidly vaporize the sample without causing thermal degradation. An injector temperature of around 250°C is typically sufficient to ensure efficient volatilization of benzamides.[4] The oven temperature program is then used to separate the vaporized compounds as they travel through the column. A typical program involves:
-
An initial low temperature (e.g., 60°C) held for a minute to focus the analytes at the head of the column.
-
A controlled temperature ramp (e.g., 10°C/min to 200°C) to elute compounds based on their boiling points.
-
A second, slower ramp (e.g., 5°C/min to 270°C) followed by a final hold to elute any higher-boiling compounds and clean the column.[4] This programmed heating ensures that analytes are separated effectively and that peaks are sharp and well-resolved.
-
Mass Spectrometric Detection and Fragmentation
Once separated by the GC, the analytes enter the mass spectrometer for detection and identification.
-
Ionization - Creating a Molecular Fingerprint: The standard ionization technique for this application is Electron Ionization (EI) at a standardized energy of 70 eV .[4] This high-energy process is crucial because it induces reproducible fragmentation of the molecule, creating a unique mass spectrum that serves as a molecular fingerprint. This fingerprint can be compared against spectral libraries for confident identification.
-
The Benzamide Fragmentation Pathway: A key aspect of trustworthy identification lies in understanding the expected fragmentation pattern of the analyte. For a typical aromatic amide like benzamide itself, the EI process initiates a predictable cascade of bond cleavages. The molecular ion (the intact molecule with one electron removed) is often observed. The most characteristic fragmentation involves the cleavage of the C-N bond to form a highly stable, resonance-stabilized benzoyl cation (m/z 105) . This cation can then lose a neutral carbon monoxide (CO) molecule to produce the phenyl cation (m/z 77) .[5][6][7] Monitoring for these characteristic ions is fundamental to confirming the presence of a benzamide structure.
Caption: Predicted mass spectral fragmentation of benzamide.
The Protocol: From Sample to Spectrum
A robust and reproducible protocol is the core of any analytical method. The following sections provide a detailed workflow for the analysis of benzamides.
Caption: General workflow for the GC/MS analysis of benzamides.
Protocol 1: Sample and Standard Preparation
Proper sample preparation is critical for accurate and reproducible results.[2] The goal is to produce a clean sample, free of particulates and non-volatile residues, dissolved in a solvent compatible with the GC system.[8][9]
Reagents and Materials:
-
Benzamide standard of known purity
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Anhydrous Sodium Sulfate (for drying extracts)
-
0.22 or 0.45 µm Syringe filters
-
2 mL GC autosampler vials with caps and septa
Procedure:
-
Stock Standard Preparation: Accurately weigh approximately 10 mg of the benzamide standard and dissolve it in 10 mL of DCM to create a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with DCM to prepare a series of calibration standards at concentrations appropriate for the expected sample range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (for a solid sample):
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volatile solvent like DCM.[9][10] Sonication may be used to aid dissolution.
-
If the sample matrix is complex (e.g., biological fluids, soil), an extraction step such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required to isolate the analyte and remove interferences.[10][11]
-
-
Final Preparation:
The Challenge of Polarity: The Derivatization Step
While many simple benzamides are sufficiently volatile for direct GC/MS analysis, those with polar functional groups (-OH, -NH2, -COOH) or high molecular weights can exhibit poor peak shape or thermal degradation.[12][13] Chemical derivatization is a technique used to convert these problematic analytes into forms more suitable for GC analysis.[14][15] The most common approach is silylation , which replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[16][17][18]
Protocol 2: Silylation using BSTFA
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or Acetonitrile (reaction solvent)
-
Heating block or oven
Procedure:
-
Prepare the sample extract and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine or acetonitrile to reconstitute the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70-75°C for 30-45 minutes to ensure the reaction goes to completion.[18]
-
Cool the vial to room temperature before injection into the GC/MS.
Instrumental Parameters and Execution
The following table summarizes a robust set of starting parameters for the GC/MS analysis of a typical benzamide. Optimization may be required based on the specific analyte and instrumentation.
| Parameter | Condition | Rationale |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer | Provides separation and identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent | Non-polar phase suitable for many benzamides.[1] |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Ensures consistent retention times.[4] |
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis.[19] |
| Injector Temp. | 250°C | Ensures rapid and complete vaporization.[4] |
| Injection Vol. | 1 µL | Standard volume to avoid column overloading.[8] |
| Oven Program | 60°C (1 min), then 10°C/min to 200°C, then 5°C/min to 270°C (5 min hold) | Optimizes separation and peak shape.[4] |
| MS Ion Source Temp. | 230°C | Standard temperature for stable ionization.[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces reproducible, library-searchable spectra.[4] |
| Mass Range | 40 - 400 amu | Covers the expected mass range of the parent ion and key fragments.[4] |
| Scan Mode | Full Scan | Acquires complete mass spectra for identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[20] |
Data Analysis and Method Validation: Ensuring Trustworthy Results
Acquiring the data is only half the process. Rigorous data analysis and method validation are required to ensure the results are accurate, precise, and reliable.
Qualitative and Quantitative Analysis
-
Peak Identification: The target benzamide is identified by comparing its retention time to that of a known standard. Final confirmation is achieved by matching the acquired mass spectrum against the spectrum of the standard or a reference library (e.g., NIST). The presence of key fragment ions (e.g., m/z 105, 77 for simple benzamides) provides a high degree of confidence.[4][5]
-
Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion versus the concentration of the prepared standards. The concentration of the benzamide in the unknown sample is then calculated from this curve using its measured peak area.[4]
Method Validation
A developed analytical method must be validated to prove it is fit for its intended purpose.[21] Key validation parameters, often following ICH guidelines, demonstrate the method's performance.[3][22]
| Validation Parameter | Typical Acceptance Criteria for GC/MS | Description |
| Linearity (r²) | > 0.995 | The ability of the method to produce results that are directly proportional to the concentration of the analyte.[3][4][22] |
| Accuracy (% Recovery) | 80 - 120% | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte.[3][4][22] |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly.[3][4] |
| Limit of Detection (LOD) | Varies by analyte/instrument | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4] |
| Limit of Quantification (LOQ) | Varies by analyte/instrument | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] |
| Specificity/Selectivity | High | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4][22] |
Conclusion
Gas Chromatography-Mass Spectrometry is a powerful and definitive technique for the analysis of benzamides in pharmaceutical and research settings.[2][23] Its strength lies in the combination of high-resolution chromatographic separation with the specific and reproducible fragmentation patterns generated by mass spectrometry. The success of the analysis hinges on a logical approach to method development, beginning with the selection of an appropriate column and the optimization of thermal conditions. For challenging analytes, chemical derivatization is an essential tool to enhance volatility and stability. By following the detailed protocols and understanding the principles outlined in this guide, scientists can develop and validate robust GC/MS methods capable of delivering accurate and trustworthy results for the qualitative and quantitative analysis of benzamides.
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- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. organomation.com [organomation.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. impactfactor.org [impactfactor.org]
- 22. mdpi.com [mdpi.com]
- 23. omicsonline.org [omicsonline.org]
Utilizing 4-chloro-N-ethylbenzamide as a Putative Chemical Probe: A Technical Guide for Researchers
Forward-Looking Statement
This document provides a comprehensive framework for the investigation and potential application of 4-chloro-N-ethylbenzamide as a chemical probe. It is important to note that, as of the date of this publication, specific biological targets and established research applications for this compound are not extensively documented in peer-reviewed literature. Therefore, this guide is presented as a forward-looking technical resource, drawing upon the well-established principles of chemical biology and the known activities of the broader class of substituted benzamides. The protocols and theoretical frameworks provided herein are intended to empower researchers to explore the potential of this compound and validate its utility as a novel chemical probe.
Introduction: The Benzamide Scaffold as a Privileged Structure in Chemical Biology
Substituted benzamides represent a versatile and privileged scaffold in medicinal chemistry and chemical biology, exhibiting a wide spectrum of biological activities[1]. This class of compounds has yielded successful therapeutics and valuable research tools, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents[1][2][3]. The ability of the benzamide core to be readily functionalized allows for the fine-tuning of steric and electronic properties, enabling the targeted modulation of various biological pathways.
For instance, compounds like amisulpride have been shown to selectively modulate the dopaminergic system, acting as antagonists at dopamine D2 and D3 receptors, which underlies their efficacy in treating schizophrenia and dysthymia[2][3][4]. Furthermore, the benzamide structure has been incorporated into probes for more fundamental research, such as photoreactive probes for histone deacetylase 2 (HDAC2) used in photoaffinity labeling studies to map protein-ligand interactions[5].
This compound, the subject of this guide, is a simple substituted benzamide. While its specific biological activity is yet to be fully elucidated, its structural features—a chlorinated phenyl ring and an N-ethyl amide group—provide a starting point for hypothesizing potential interactions and for designing experiments to uncover its biological function.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 26930-17-6 | [6] |
| Molecular Formula | C9H10ClNO | [6] |
| Molecular Weight | 183.63 g/mol | [6] |
Postulated Mechanisms of Action and Potential Research Applications
Based on the activities of structurally related benzamides, we can postulate several avenues of investigation for this compound. These hypotheses should serve as a guide for initial screening and characterization studies.
Neurological and Psychiatric Research
The most prominent application of substituted benzamides is in the field of neuroscience. Many benzamides act as ligands for dopamine receptors[7].
dot
Caption: Postulated interaction of this compound with the dopamine D2 receptor.
Anti-inflammatory and Analgesic Research
A structurally related compound, 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, has shown potential as an analgesic and anti-inflammatory agent, possibly through the inhibition of cyclooxygenase (COX) enzymes or modulation of cannabinoid receptors[8]. This suggests that this compound could be investigated for similar properties.
dot
Caption: Hypothetical inhibition of COX enzymes by this compound.
Experimental Protocols: A Roadmap to Characterizing this compound
The following protocols provide a general framework for the initial characterization and validation of this compound as a chemical probe.
General Workflow for Probe Characterization
dot
Caption: A generalized workflow for the characterization of a novel chemical probe.
Protocol: In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
This compound.
-
Haloperidol (positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-D2R cells.
-
In a 96-well plate, add increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Add a constant concentration of [³H]-Spiperone (typically at its Kd).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Calculate the Ki value for this compound.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound against COX-1 and COX-2.
Materials:
-
Purified human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
This compound.
-
Celecoxib (selective COX-2 inhibitor) and Ibuprofen (non-selective COX inhibitor) as controls.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).
-
Prostaglandin E2 (PGE2) EIA kit.
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or control inhibitors for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a short duration (e.g., 2 minutes).
-
Stop the reaction by adding a solution of HCl.
-
Neutralize the reaction with NaOH.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for this compound for both COX-1 and COX-2.
Considerations for Use and Future Directions
When utilizing this compound as a chemical probe, it is crucial to establish its selectivity and mechanism of action. Off-target effects should be carefully evaluated. The development of a "negative control" compound, a structurally similar molecule that is inactive against the identified target, is highly recommended to validate on-target effects in cellular and in vivo studies.
Future research should focus on a systematic evaluation of this compound against a panel of receptors and enzymes to build a comprehensive activity profile. Should a potent and selective interaction be identified, the synthesis of derivatives for structure-activity relationship (SAR) studies and the development of more sophisticated probes (e.g., with biotin or fluorescent tags) would be the logical next steps.
References
-
Kos, J., et al. (2017). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 22(10), 1643. [Link]
-
PubChem. Benzamide, 4-chloro-N-ethyl-. [Link]
-
PubChem. 4-Amino-2-chloro-N-ethylbenzamide hydrochloride. [Link]
-
Pani, L., et al. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]
-
Pani, L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. [Link]
-
Butler, K. V., et al. (2014). Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2. Journal of Medicinal Chemistry, 57(15), 6595-6608. [Link]
-
Scite.ai. Consensus on the Use of Substituted Benzamides in Psychiatric Patients. [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
PubChem. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. [Link]
-
PubChem. 4-(chloromethyl)-N-ethyl-N-methylbenzamide. [Link]
-
Rossi, D., et al. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 27(19), 6534. [Link]
-
Coenen, H. H., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry, 15(22), 7164-7175. [Link]
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- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzamide, 4-chloro-N-ethyl- | C9H10ClNO | CID 101292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Chloro-N-ethylbenzamide Synthesis for Higher Yield
Welcome to the technical support center for the synthesis of 4-chloro-N-ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial amidation reaction for higher yields and purity. We will explore the common synthetic routes, troubleshoot potential issues, and answer frequently asked questions to ensure your success in the laboratory.
Understanding the Synthesis: Two Primary Pathways
The synthesis of this compound is most commonly achieved through two reliable methods: the acylation of ethylamine with 4-chlorobenzoyl chloride, or the direct coupling of 4-chlorobenzoic acid with ethylamine using a coupling agent. The choice between these routes often depends on the availability of starting materials, cost considerations, and the scale of the reaction.
Diagram of Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing their probable causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What could be the cause?
-
Answer: Low yield is a common issue that can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions.
-
Probable Cause 1: Hydrolysis of 4-Chlorobenzoyl Chloride. 4-chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture, forming the less reactive 4-chlorobenzoic acid.[1] This is a major cause of reduced yield.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use.[2] Use anhydrous solvents, and if possible, conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from interfering.[2]
-
Fresh Reagents: Use a freshly opened bottle of 4-chlorobenzoyl chloride or purify older stock by distillation before use.[1][2]
-
Correct Order of Addition: Slowly add the 4-chlorobenzoyl chloride to the solution of ethylamine and base.[2] This ensures the amine is readily available to react, outcompeting the hydrolysis reaction.
-
-
-
Probable Cause 2: Inactivation of Ethylamine. The reaction between 4-chlorobenzoyl chloride and ethylamine produces hydrogen chloride (HCl) as a byproduct.[3] This acid will react with the basic ethylamine to form ethylammonium chloride, a salt that is not nucleophilic and will not react with the acyl chloride.[4][5]
-
Solution:
-
Use a Stoichiometric Amount of Base: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, to the reaction mixture.[3][4] This base will scavenge the HCl as it is formed, preventing the protonation and deactivation of the ethylamine nucleophile.[3]
-
Use Excess Amine: Alternatively, using at least two equivalents of ethylamine can also be effective, where one equivalent acts as the nucleophile and the second acts as the base to neutralize the HCl.
-
-
-
Probable Cause 3: Insufficient Activation of Carboxylic Acid (Coupling Route). If you are using the carboxylic acid coupling route, incomplete activation of the 4-chlorobenzoic acid will lead to low conversion.
-
Solution:
-
Choice of Coupling Agent: Ensure you are using a suitable and active coupling reagent. For challenging couplings, more powerful reagents like HATU may be necessary.[6][7]
-
Activation Time: Allow sufficient time for the coupling agent to activate the carboxylic acid before adding the ethylamine. This is typically 15-30 minutes.[6]
-
-
-
Issue 2: Impure Product Contaminated with Starting Materials or Byproducts
-
Question: My final product is impure. How can I identify and remove the contaminants?
-
Answer: The most common impurities are unreacted starting materials (4-chlorobenzoyl chloride or 4-chlorobenzoic acid) and side products.
-
Probable Cause 1: Presence of 4-Chlorobenzoic Acid. This can arise from the hydrolysis of 4-chlorobenzoyl chloride either during the reaction or the work-up.[1]
-
Solution:
-
Aqueous Base Wash: During the work-up, wash the organic layer with a dilute aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃).[1][3][8] This will deprotonate the acidic 4-chlorobenzoic acid, forming the water-soluble sodium 4-chlorobenzoate, which will be extracted into the aqueous layer.[1][8]
-
-
-
Probable Cause 2: Presence of Unreacted Ethylamine. Excess ethylamine can remain in the crude product.
-
Probable Cause 3: Inefficient Purification. The crude product may still contain minor impurities even after an aqueous work-up.
-
Solution:
-
Recrystallization: Recrystallization is a highly effective method for purifying the final product.[3] Suitable solvent systems include ethanol or a mixture of ethyl acetate and hexanes.[3] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution.[9][10][11]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for the reaction of 4-chlorobenzoyl chloride with ethylamine?
-
Q2: How can I monitor the progress of my reaction?
-
A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[3]
-
-
Q3: What are the recommended stoichiometric ratios of reactants?
-
A3: For the acyl chloride route, a slight excess of the ethylamine (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) relative to the 4-chlorobenzoyl chloride (1.0 equivalent) is often used to ensure complete consumption of the limiting reagent.
-
-
Q4: Is it necessary to control the reaction temperature?
-
A4: Yes, temperature control is important. The reaction of 4-chlorobenzoyl chloride with ethylamine is often exothermic. It is recommended to add the acyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C in an ice bath) to control the reaction rate and minimize side reactions.[2][12] The reaction can then be allowed to slowly warm to room temperature.[3]
-
-
Q5: Are there alternative methods to using 4-chlorobenzoyl chloride?
-
A5: Yes, you can start from 4-chlorobenzoic acid and use a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13][14] This method avoids the use of the highly reactive and moisture-sensitive acyl chloride but may be more expensive due to the cost of the coupling reagents.[14][15]
-
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
Caption: Workflow for the synthesis of this compound via the acyl chloride method.
Materials:
-
4-chlorobenzoyl chloride
-
Ethylamine solution
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve ethylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the flask in an ice bath to 0 °C.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 eq.) in anhydrous DCM.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring over 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.[3]
Protocol 2: Synthesis via Carboxylic Acid Coupling
Materials:
-
4-chlorobenzoic acid
-
Ethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chlorobenzoic acid (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.
-
Add ethylamine (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Perform aqueous washes as described in Protocol 1 to remove impurities.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization.
Quantitative Data Summary
| Parameter | Route 1: Acyl Chloride | Route 2: Carboxylic Acid Coupling |
| Typical Yield | 85-95% | 80-92% |
| Reaction Time | 2-4 hours | 4-12 hours |
| Key Reagents | 4-chlorobenzoyl chloride, TEA | 4-chlorobenzoic acid, EDC, HOBt |
| Primary Byproduct | Triethylamine hydrochloride | EDC-urea byproduct (water-soluble) |
| Cost | Generally lower | Can be higher due to coupling agents |
| Sensitivity | Highly moisture-sensitive | Less sensitive to moisture |
References
- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]
- Google Patents. (2011). RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid.
-
University of California, Davis. Recrystallization - Single Solvent. Retrieved from [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- BenchChem. (2025). Improving the yield of 4-Chlorobenzamide synthesis reactions.
- BenchChem. (2025). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide.
- BenchChem. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Handling of 4-Chlorobenzoyl Chloride for Optimal Chemical Synthesis. Retrieved from [Link]
-
Aapptec. Coupling Reagents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 15. hepatochem.com [hepatochem.com]
Technical Support Center: Troubleshooting the Purification of Crude N-Substituted Benzamides
Welcome to the Technical Support Center for the purification of N-substituted benzamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining pure N-substituted benzamide products. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the purification of N-substituted benzamides.
Q1: What are the most prevalent impurities in a crude N-substituted benzamide synthesis?
A1: The impurity profile is highly dependent on the synthetic route, but typically includes:
-
Unreacted Starting Materials: This can include residual carboxylic acid (e.g., benzoic acid), acyl chloride (e.g., benzoyl chloride), or the amine starting material.[1][2][3]
-
Diacylated Byproducts: Particularly when using an excess of the acylating agent with a primary amine, the formation of a diacylated product (e.g., N,N-dibenzoylamine) can occur.[2]
-
Hydrolysis Products: If moisture is present, the acyl chloride can hydrolyze back to the corresponding carboxylic acid.[3][4] The benzamide product itself can also be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[1]
-
Side-Reaction Products: Depending on the specific substrates and conditions, other side reactions may lead to chromophoric (colored) byproducts.[1]
Q2: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution is supersaturated at a temperature above the compound's melting point in that solvent.[5][6] To resolve this:
-
Cool the solution more slowly. Rapid cooling is a common cause of oiling out.[1][6] Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use more solvent. The solution may be too concentrated.[5][6] Add a small amount of additional hot solvent to dissolve the oil and then attempt to recrystallize again.
-
Change the solvent system. A different solvent or a co-solvent system may be more appropriate.[5][6]
-
Induce crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can provide nucleation sites for crystal growth.[6][7]
Q3: My final yield after purification is significantly lower than expected. What are the likely causes?
A3: Low yield can be attributed to several factors:
-
Incomplete reaction: The synthesis may not have gone to completion, resulting in less product to purify.[6]
-
Product loss during workup: The desired product may have some solubility in the aqueous washes.[6] Using multiple smaller volume extractions can minimize this loss.
-
Inappropriate recrystallization solvent: If the product is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.[8][9]
-
Using too much recrystallization solvent: The goal is to use the minimum amount of hot solvent to dissolve the crude product.[1][8][9]
Q4: My purified product is still colored. How can I remove colored impurities?
A4: Colored impurities are often due to the formation of chromophoric byproducts.[1] A common and effective method to remove these is to use activated charcoal. Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1][3] Use charcoal sparingly, as it can also adsorb your desired product.[1]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale for overcoming specific purification challenges.
Challenge 1: Presence of Acidic or Basic Impurities
Acidic impurities, such as unreacted benzoic acid, and basic impurities, like unreacted amine, are common contaminants. An acid-base extraction is a powerful technique to remove these.[10][11][12][13]
Logical Workflow for Acid-Base Extraction
Caption: Workflow for removing acidic and basic impurities.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude N-substituted benzamide in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[1][2] This will deprotonate any residual carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[13][14]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[1] This will protonate any unreacted amine, forming a water-soluble ammonium salt that will move to the aqueous layer.[12][13]
-
Final Wash and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
Challenge 2: Poor Recovery or Purity from Recrystallization
Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent.[15]
Solvent Selection Guide for N-Substituted Benzamides
| Solvent | Polarity | Boiling Point (°C) | Common Use |
| Ethanol | Polar Protic | 78 | A good starting point for many benzamides.[1][8] |
| Ethyl Acetate/Hexanes | Mixed | Variable | A versatile co-solvent system for adjusting polarity.[1] |
| Acetone/Water | Mixed | Variable | Another effective co-solvent system.[1] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for some amides.[2][15] |
| Water | Polar Protic | 100 | Generally, N-substituted benzamides have low solubility in water.[2] |
Detailed Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: In an appropriately sized flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Add more hot solvent in small portions until the solid is just dissolved.[1][16]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1][3]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.[3][8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1][8] Then, place the flask in an ice bath to maximize crystal formation.[1][8]
-
Isolation: Collect the crystals by vacuum filtration.[8]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals to a constant weight.
Challenge 3: Inseparable Impurities by Recrystallization
When impurities have similar solubility profiles to the desired product, column chromatography is the preferred method of purification.[2][4][17]
Troubleshooting Logic for Column Chromatography
Caption: Decision-making workflow for column chromatography.
Detailed Protocol for Column Chromatography:
-
TLC Analysis: Determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A good starting point for benzamides is a mixture of ethyl acetate and hexanes.[1] The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[1]
-
Column Packing: Pack a chromatography column with silica gel as the stationary phase, using the chosen eluent.[1][8]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.[1][8]
-
Elution: Begin eluting with the chosen solvent system. The polarity can be gradually increased (gradient elution) if necessary to elute more polar compounds.[1]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[1][8]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-substituted benzamide.[1]
References
-
Acid-Base Extraction. Available from: [Link]
-
Acid–base extraction. Wikipedia. Available from: [Link]
- Process for preparing benzamide. Google Patents.
-
Separation of Benzamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Reddit. Available from: [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. Available from: [Link]
-
Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. Available from: [Link]
-
Liquid/liquid Extraction. Available from: [Link]
-
What is the best technique for amide purification? ResearchGate. Available from: [Link]
-
What is a procedure that takes advantage of acid-base chemistry to purify benzoic acid from sand and NaCl without heat? Quora. Available from: [Link]
-
Column chromatography & purification of organic compounds. YouTube. Available from: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]
-
Hydrotropic solubilization of poorly water-soluble drugs. PubMed. Available from: [Link]
- Method of isolation and purification of benzidine and its substitution products. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Amidation Reactions with 4-Chlorobenzoyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for one of the fundamental reactions in organic synthesis: the amidation of 4-chlorobenzoyl chloride. While seemingly straightforward, this reaction is often plagued by common side reactions that can significantly impact yield and purity. This document will delve into the causality behind these experimental challenges and provide robust, field-proven troubleshooting strategies to ensure the success of your syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Common Side Reactions
The high reactivity of 4-chlorobenzoyl chloride, which makes it an excellent acylating agent, is also the source of its most common challenges.[1] This section addresses the most frequent issues encountered during its use in amidation reactions.
Issue 1: Low Yield and Presence of a Carboxylic Acid Impurity
Q1: My reaction has a low yield, and I've identified 4-chlorobenzoic acid as a major byproduct. What is causing this, and how can I prevent it?
A1: The likely culprit is the hydrolysis of your 4-chlorobenzoyl chloride. This is the most common side reaction and occurs when the acyl chloride reacts with water.[1][2][3][4] The carbonyl carbon in 4-chlorobenzoyl chloride is highly electrophilic, making it extremely susceptible to nucleophilic attack by water, even atmospheric moisture.[1] This reaction consumes your starting material and generates the less reactive 4-chlorobenzoic acid, which can complicate your purification process.[1][4]
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.[4]
-
Reagent Quality: Use a fresh bottle of 4-chlorobenzoyl chloride or purify it via distillation if it has been stored for a long time.[4]
-
Order of Addition: Slowly add the 4-chlorobenzoyl chloride to the solution of the amine. This ensures the amine is readily available to react, outcompeting residual water molecules.[1][4]
-
Workup Considerations: During the aqueous workup, any unreacted 4-chlorobenzoyl chloride will rapidly hydrolyze. To remove the resulting 4-chlorobenzoic acid, perform a basic wash of the organic layer with a solution like saturated sodium bicarbonate (NaHCO₃).[1][6]
Mechanism of Hydrolysis:
The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form 4-chlorobenzoic acid and hydrochloric acid.
Caption: Hydrolysis of 4-chlorobenzoyl chloride.
Issue 2: Formation of a Diacylated Byproduct
Q2: I'm reacting a primary amine and observing a significant amount of a higher molecular weight byproduct. What is this, and how can I avoid it?
A2: You are likely observing the formation of a diacylated product. This occurs when a primary amine (R-NH₂) reacts with two equivalents of 4-chlorobenzoyl chloride. After the initial amidation, the resulting secondary amide still has an N-H bond. Under certain conditions, this can be deprotonated and react with a second molecule of the acyl chloride. This is more prevalent if an excess of the acyl chloride is used or if the reaction conditions favor the deprotonation of the newly formed amide.[7]
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the amine can help to prevent diacylation.[7]
-
Slow Addition: Add the 4-chlorobenzoyl chloride slowly and dropwise to the solution of the amine.[1][7] This maintains a low concentration of the acyl chloride at any given time, favoring the reaction with the more nucleophilic primary amine over the less reactive secondary amide.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.[5]
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is generally preferred.[5] These bases will neutralize the HCl byproduct without competing with the primary amine as a nucleophile.[5][8]
Reaction Scheme for Diacylation:
Caption: Formation of a diacylated byproduct.
Issue 3: Incomplete Reaction or No Reaction
Q3: My reaction is not proceeding to completion, or I'm recovering my starting materials. What could be the issue?
A3: This issue can stem from several factors related to the nucleophilicity of your amine and the reaction conditions.
Troubleshooting & Prevention:
-
Amine Protonation: The amidation reaction produces one equivalent of hydrochloric acid (HCl).[9] This acid will react with the basic amine starting material to form an ammonium salt, which is no longer nucleophilic.[7][9] To prevent this, at least one equivalent of a base (often a tertiary amine like triethylamine) must be added to scavenge the HCl.[5][7][8]
-
Weakly Nucleophilic Amines: If your amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the reaction.[5][7] In such cases, you may need to use more forcing conditions, such as a higher temperature or a longer reaction time.[5]
-
Solvent Choice: The choice of solvent can be crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used.[8][10] The solvent can influence the solubility of the reactants and the reaction rate.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield amidation.
Optimized Experimental Protocol for Amidation
This protocol provides a general guideline for the successful amidation of 4-chlorobenzoyl chloride while minimizing common side reactions. Optimization for specific amines may be required.
Materials:
-
Amine (1.0 equiv)
-
4-Chlorobenzoyl chloride (1.05 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere transfers
-
Nitrogen or Argon gas line
Procedure:
-
Setup: Assemble the dry round-bottom flask under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Acyl Chloride Addition: In a separate dry flask, dissolve the 4-chlorobenzoyl chloride (1.05 equiv) in anhydrous DCM. Draw this solution into a dry syringe and add it dropwise to the stirred amine solution over 10-15 minutes.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Summary of Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (DCM, THF, Diethyl Ether)[8] | Prevents hydrolysis of the acyl chloride. |
| Base | Non-nucleophilic tertiary amines (Triethylamine, DIPEA)[5] | Neutralizes the HCl byproduct without competing with the nucleophile.[5][8] |
| Temperature | 0 °C to room temperature | Controls the exothermic reaction and can improve selectivity.[5] |
| Stoichiometry | Slight excess of amine (if diacylation is a concern) or acyl chloride[7] | Drives the reaction to completion and can prevent side product formation. |
| Atmosphere | Inert (Nitrogen or Argon)[4] | Excludes atmospheric moisture, preventing hydrolysis.[1][4] |
References
- BenchChem Technical Support Team. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. Benchchem.
- Sivaraj, C., & Gandhi, T. (2023).
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem.
- BenchChem Technical Support Team. (2025). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines. Benchchem.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- BenchChem Technical Support Team. (2025).
- Clark, J. (n.d.).
- Grip, J., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering.
- Grip, J., et al. (2022). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. SciSpace.
- BenchChem Technical Support Team. (2025). Improving the yield of 4-Chlorobenzamide synthesis reactions. Benchchem.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.it]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
Technical Support Center: Optimizing N-Alkylation of Benzamides
Welcome to the technical support center for the N-alkylation of benzamides. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this important transformation and improve your reaction outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of benzamides, offering potential causes and actionable solutions.
Issue 1: Low to No Conversion of Starting Materials
A low or non-existent yield of the desired N-alkylated product is a frequent challenge. Several factors can contribute to this issue.
Possible Causes & Solutions:
-
Insufficient Deprotonation of the Amide: The amide proton is not very acidic, and a sufficiently strong base is required for deprotonation to initiate the reaction. If the base is too weak, the reaction will not proceed.
-
Solution: Consider using stronger bases. While common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), stronger bases like potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide (tBuOK) may be necessary, depending on the reaction conditions and substrates.[1][2][3][4] For instance, in some catalytic systems using alcohols as alkylating agents, KOH has been identified as an optimal base.[1]
-
-
Suboptimal Reaction Temperature: The reaction kinetics may be slow at lower temperatures.
-
Catalyst Inactivity (for catalytic methods): If you are employing a catalytic system (e.g., using cobalt, palladium, or ruthenium catalysts), the catalyst may be inactive.
-
Presence of Moisture: Anhydrous conditions are often critical. Water can quench the base and deactivate catalysts or reactive intermediates.
-
Solution: Use oven-dried glassware and anhydrous solvents. Ensure all reagents are dry before use.
-
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[2]
Issue 2: Formation of O-Alkylated Byproduct
The formation of an O-alkylated imidate is a common side reaction that competes with the desired N-alkylation.[2][4]
Possible Causes & Solutions:
-
Reaction Conditions Favoring O-Alkylation: The choice of solvent and base can influence the N- versus O-selectivity.
-
Solution 1: Solvent Choice: Polar aprotic solvents like toluene, THF, or DMF generally favor N-alkylation.[2]
-
Solution 2: Base Selection: Employing a bulkier base can sterically hinder the attack at the oxygen atom, thus favoring N-alkylation.[2]
-
Solution 3: Cation Effects: In the presence of weaker bases where the amide is not fully deprotonated, the neutral amide's oxygen is the most nucleophilic site. Using a strong base to fully form the amide anion can improve N-selectivity. The choice of counter-ion can also play a role; for example, in low-polarity solvents, Na⁺ may coordinate preferentially with the amide oxygen, leading to O-alkylation.[4]
-
Issue 3: Di-alkylation of the Benzamide
The formation of a di-alkylated product can occur, especially if the mono-alkylated product is more reactive than the starting benzamide.
Possible Causes & Solutions:
-
Stoichiometry of the Alkylating Agent: An excess of the alkylating agent can promote di-alkylation.
-
Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the benzamide.[2]
-
-
Rate of Addition: Rapid addition of the alkylating agent can lead to localized high concentrations, favoring di-alkylation.
-
Solution: Add the alkylating agent slowly to the reaction mixture.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of benzamides?
The main strategies include:
-
Classical SN2 Reaction: This involves reacting the benzamide with an alkyl halide in the presence of a base.[9][10][11]
-
Catalytic "Borrowing Hydrogen" or "Hydrogen Autotransfer": This more sustainable approach uses alcohols as alkylating agents with a transition metal catalyst (e.g., based on Co, Pd, Ru, or Ni).[1][2][3][5][6][12][13] The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the amide, followed by reduction.[1][3][12]
-
Mitsunobu Reaction: This method allows for the N-alkylation of amides with alcohols under mild conditions using triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[14][15][16][17][18] This reaction typically proceeds with an inversion of stereochemistry at the alcohol's carbon center.[14][15]
-
Phase-Transfer Catalysis (PTC): This technique is useful for reactions with two immiscible phases, often allowing the use of simpler and more environmentally friendly bases and solvents.[7][8][19][20]
Q2: How do I choose the right base for my reaction?
The choice of base is critical and depends on the chosen method and the reactivity of the substrates.
-
For Alkyl Halide Methods: Strong bases like NaH in an aprotic solvent (e.g., THF, DMF) are common to ensure complete deprotonation of the amide.[4][11] Weaker bases like K₂CO₃ or Cs₂CO₃ can also be used, but may require higher temperatures and can sometimes lead to O-alkylation.[4][10]
-
For "Borrowing Hydrogen" Methods: The base works in concert with the metal catalyst. Common choices include KOH, K₂CO₃, Cs₂CO₃, and tBuOK.[1][3][5] The optimal base is often system-dependent and should be screened.
Q3: What solvent should I use?
-
Polar aprotic solvents such as DMF, THF, and toluene are frequently used and generally favor N-alkylation.[2][5]
-
For reactions involving alkyl halides, solvents like acetone or acetonitrile have been used, though solubility of inorganic bases like K₂CO₃ can be an issue.[10] In such cases, DMF or DMSO can be better alternatives.[4][10]
-
Some modern catalytic methods are designed to work under solvent-free conditions , which is a greener alternative.[6][7][8]
Q4: My starting material has other functional groups. How can I ensure chemoselectivity?
Modern catalytic methods, particularly those employing "borrowing hydrogen" chemistry, often exhibit good functional group tolerance. For example, certain cobalt-nanoparticle-catalyzed systems tolerate C-C double bonds and nitriles.[1] If you are working with sensitive functional groups, it is advisable to consult the literature for the specific catalytic system you are using to check for compatibility. The Mitsunobu reaction is also known for its mild conditions and broad functional group compatibility.[17]
Data & Protocols
Table 1: Comparison of Catalytic N-Alkylation Conditions
| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |
| Co-L5@C-800 | Alcohols | KOH | Toluene | 130 | [1][2] |
| Palladium Pincer Complex | Alcohols | Cs₂CO₃ | Toluene | 110 | [5][12] |
| Ni/SiO₂-Al₂O₃ | Alcohols | K₂CO₃ | Neat | 175 | [6] |
| [Cp*IrCl₂]₂ | Alcohols | KOtBu | Toluene | 110 | [21] |
| Pd(OAc)₂ | Alcohols | K₂CO₃ | Neat | 180 | [3] |
Experimental Protocols
Protocol 1: Cobalt Nanoparticle-Catalyzed N-Alkylation of Benzamide with Benzyl Alcohol [1][2]
Materials:
-
Benzamide (0.5 mmol)
-
Benzyl alcohol (0.55 mmol)
-
Co-L5@C-800 catalyst (60 mg, ~1.9 mol% Co)
-
Potassium hydroxide (KOH) (0.3 mmol)
-
Toluene (3 mL)
Procedure:
-
To an oven-dried reaction vessel, add benzamide, benzyl alcohol, the Co-L5@C-800 catalyst, and KOH.
-
Purge the vessel with an inert gas (e.g., Argon) for 5-10 minutes.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 130°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Alkylation of Benzamide with Benzyl Alcohol [5][12]
Materials:
-
Benzamide (1.0 mmol)
-
Benzyl alcohol (1.2 mmol)
-
Palladium pincer catalyst (0.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
Combine benzamide, the palladium catalyst, and Cs₂CO₃ in an oven-dried reaction vessel.
-
Add benzyl alcohol and toluene.
-
Heat the mixture to 110°C under an inert atmosphere.
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Visual Guides
Troubleshooting Workflow for Low Yields
Caption: A troubleshooting flowchart for addressing low yields.
The "Borrowing Hydrogen" Catalytic Cycle
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.
References
-
Title: Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols Source: PMC - PubMed Central URL: [Link]
-
Title: Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides Source: Synthetic Communications URL: [Link]
-
Title: N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods Source: ResearchGate URL: [Link]
-
Title: Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides Source: ResearchGate URL: [Link]
-
Title: An Overview of Palladium-Catalyzed N- alkylation Reactions Source: ChemRxiv URL: [Link]
-
Title: Mechanism of N‐alkylation of amides via borrowing hydrogen Source: ResearchGate URL: [Link]
-
Title: Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions Source: NIH URL: [Link]
-
Title: N-Alkyl amide synthesis via N-alkylation of amides with alcohols Source: RSC Publishing URL: [Link]
-
Title: N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3 Source: ResearchGate URL: [Link]
-
Title: Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions Source: Semantic Scholar URL: [Link]
-
Title: Phase Transfer Catalysis Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Mitsunobu reaction Source: Wikipedia URL: [Link]
-
Title: The direct synthesis of N -alkylated amides via a tandem hydration/ N -alkylation reaction from nitriles, aldoximes and alcohols Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation Source: MDPI URL: [Link]
-
Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: NIH URL: [Link]
-
Title: Difficulties with N-Alkylations using alkyl bromides Source: Reddit URL: [Link]
-
Title: Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Source: ResearchGate URL: [Link]
-
Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews URL: [Link]
-
Title: New Directions in the Mitsunobu Reaction Source: Nottingham ePrints URL: [Link]
-
Title: Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis Source: PMC - NIH URL: [Link]
-
Title: N-alkylation of amides with alkyl halides? Source: Chemistry Stack Exchange URL: [Link]
Sources
- 1. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 19. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 20. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Acid-Catalyzed Hydrolysis of N-Alkyl-4-Chlorobenzamides
Welcome to the technical support center for the acid-catalyzed hydrolysis of N-alkyl-4-chlorobenzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this important chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the acid-catalyzed hydrolysis of N-alkyl-4-chlorobenzamides, providing probable causes and actionable solutions.
Q1: My hydrolysis reaction is extremely slow or appears to have stalled. What are the likely causes and how can I accelerate it?
A1:
Several factors can contribute to a sluggish hydrolysis reaction. Let's break down the potential culprits and their remedies:
-
Insufficient Acid Concentration: The acid catalyst is crucial for protonating the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2] If the acid concentration is too low, the pre-equilibrium protonation step is inefficient, leading to a slow reaction.
-
Low Reaction Temperature: Amide hydrolysis is an endergonic process and typically requires heating to overcome the activation energy barrier.[5][6] The stability of the amide bond, due to resonance delocalization of the nitrogen lone pair, makes it less reactive than other carboxylic acid derivatives.[6]
-
Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common practice.[7] A general rule of thumb is that the rate of many organic reactions doubles for every 10°C increase in temperature. However, be mindful of the boiling points of your solvent and reactants to avoid unwanted evaporation or decomposition.
-
-
Steric Hindrance: The size of the N-alkyl group can significantly impact the reaction rate. Bulky alkyl groups can sterically hinder the approach of the water molecule to the carbonyl carbon.[8]
-
Solution: While you cannot change the substrate, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve a satisfactory conversion.
-
-
Poor Solubility: If the N-alkyl-4-chlorobenzamide is not fully dissolved in the aqueous acidic medium, the reaction will be limited by the rate of dissolution.
-
Solution: Consider adding a co-solvent to improve solubility. A water-miscible organic solvent like ethanol or dioxane can be effective. However, ensure the chosen co-solvent is stable under the strong acidic conditions.
-
Q2: I'm observing the formation of unexpected byproducts. What are they and how can I minimize them?
A2:
Byproduct formation is a common challenge. The most likely side reactions in this context are:
-
Dehydration of the Carboxylic Acid Product: At very high temperatures and strong acid concentrations, the 4-chlorobenzoic acid product could potentially undergo intermolecular dehydration to form the corresponding anhydride.
-
Solution: Moderate the reaction temperature and acid concentration. Use the minimum necessary conditions to achieve a reasonable reaction rate.
-
-
Reactions involving the N-Alkyl Group: Depending on the structure of the alkyl group, it might undergo acid-catalyzed rearrangements or elimination reactions, especially if it's a secondary or tertiary alkyl group.
-
Solution: If you suspect side reactions involving the alkyl group, carefully characterize the byproducts using techniques like NMR and Mass Spectrometry. If possible, consider alternative synthetic routes that might not require such harsh hydrolytic conditions.
-
Q3: How can I effectively monitor the progress of my hydrolysis reaction?
A3:
Reliable monitoring is key to determining the reaction endpoint and avoiding unnecessary heating that could lead to byproduct formation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. Spot the reaction mixture alongside the starting material (N-alkyl-4-chlorobenzamide) and, if available, the expected product (4-chlorobenzoic acid). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. You can develop a method to separate the starting material, product, and any potential byproducts, allowing you to calculate the conversion and yield over time.
-
Gas Chromatography (GC): If the products are sufficiently volatile, GC can also be used. This is particularly useful for monitoring the formation of the amine byproduct.
-
NMR Spectroscopy: Taking aliquots of the reaction mixture at different time points and analyzing them by ¹H NMR can provide a clear picture of the relative concentrations of the starting material and products.
Section 2: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the acid-catalyzed hydrolysis of N-alkyl-4-chlorobenzamides.
Q1: What is the detailed mechanism of the acid-catalyzed hydrolysis of an N-alkyl-4-chlorobenzamide?
A1:
The mechanism proceeds through a series of equilibrium steps, initiated by the activation of the amide carbonyl group by the acid catalyst.[1][9]
-
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the amide by a hydronium ion (H₃O⁺). This step is a rapid equilibrium and serves to make the carbonyl carbon more electrophilic.[2][10]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[1][3]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is a crucial step as it converts the amino group into a better leaving group (an amine).[1]
-
Elimination of the Amine: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, leading to the expulsion of the N-alkylamine as the leaving group.
-
Deprotonation: A water molecule removes a proton from the protonated carbonyl group of the carboxylic acid, regenerating the hydronium ion catalyst and yielding the final 4-chlorobenzoic acid product.[11]
dot digraph "Acid-Catalyzed Amide Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Workflow for Acid-Catalyzed Amide Hydrolysis.
Q2: How does the electronic nature of the substituent on the benzamide ring affect the hydrolysis rate?
A2:
The electronic properties of substituents on the aromatic ring play a significant role in the rate of hydrolysis. This can be understood through the lens of the Hammett equation, which relates reaction rates to the electronic effects of substituents.[12]
-
Electron-Withdrawing Groups (EWGs): The 4-chloro substituent is an electron-withdrawing group. EWGs on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the rate of hydrolysis compared to unsubstituted benzamide.[13]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups would decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of hydrolysis.
The relationship between the logarithm of the rate constant (log k) and the Hammett substituent constant (σ) is linear for a series of substituted benzamides undergoing hydrolysis under the same conditions.[14][15] A positive slope (ρ value) for this plot indicates that the reaction is favored by electron-withdrawing substituents.[12]
Q3: Are there alternative, milder methods for hydrolyzing N-alkyl-4-chlorobenzamides?
A3:
While acid catalysis is a common method, its harshness can be a drawback for sensitive substrates. Milder alternatives exist:
-
Base-Catalyzed Hydrolysis: Heating the amide with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide will also effect hydrolysis.[7][16][17] The mechanism involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon.[1][5] This method can be advantageous if the molecule contains acid-sensitive functional groups. However, the carboxylic acid product will be formed as its carboxylate salt, requiring an acidic workup to protonate it.[18]
-
Enzymatic Hydrolysis: For specific applications, particularly in biological contexts, amidase enzymes can catalyze the hydrolysis of amides under very mild conditions (neutral pH and physiological temperatures).[1][19] This approach offers high selectivity and avoids harsh reagents.
Section 3: Experimental Protocol & Data
Standard Protocol for Acid-Catalyzed Hydrolysis of N-Propyl-4-chlorobenzamide
This protocol provides a general procedure. Optimal conditions may vary depending on the specific N-alkyl group.
Materials:
-
N-propyl-4-chlorobenzamide
-
6 M Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve N-propyl-4-chlorobenzamide (e.g., 5.0 g, 25.3 mmol) in 50 mL of 6 M sulfuric acid.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 1:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 100 mL of ice-cold deionized water. A white precipitate of 4-chlorobenzoic acid should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acid, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude 4-chlorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} dot Caption: Step-by-step experimental workflow.
Data Presentation
The rate of hydrolysis is influenced by the steric bulk of the N-alkyl group. The following table summarizes typical reaction times for different N-alkyl-4-chlorobenzamides under the conditions described in the protocol.
| N-Alkyl Group | Typical Reaction Time (hours) |
| Methyl | 3 - 5 |
| Ethyl | 4 - 6 |
| n-Propyl | 4 - 6 |
| Isopropyl | 6 - 8 |
| tert-Butyl | > 12 (significantly slower) |
Note: These are approximate times and can vary.
References
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.). Google Scholar.
- Substitutent Effects and LFERS. (n.d.). Google Scholar.
- Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. (2003). Analytical Chemistry.
- the hydrolysis of amides. (n.d.). Chemguide.
- Acidic and Basic Amide Hydrolysis. (1970).
- On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
- Hydrolysis of Amide. (n.d.). Organic Synthesis.
- A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. (n.d.). Canadian Science Publishing.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- The Hydrolysis of Amides. (2023). Chemistry LibreTexts.
- APPLICATION OF THE HAMMETT EQUATION TO THE HYDROLYSIS OF SUBSTITUTED BENZAMIDES. (1960). Canadian Science Publishing.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA.
- Benzamide hydrolysis in strong acids : The last word. (2008). Semantic Scholar.
- 21.7 Chemistry of Amides. (n.d.). OpenStax.
- Benzamide hydrolysis in strong acids — The last word. (2008).
- Hammett equation. (n.d.). Wikipedia.
- Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. (n.d.). Journal of the American Chemical Society.
- Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. (n.d.). The Journal of Physical Chemistry B.
- Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. (n.d.). RSC Publishing.
- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
- Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023). YouTube.
- Hammett plot of competitive oxidation of para substituted... (n.d.). ResearchGate.
- Linear Free Energy Relationships. (n.d.). Google Scholar.
- 21.7: Chemistry of Amides. (2022). Chemistry LibreTexts.
- Organic Chemistry 2 - Chapter 19.
- Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. (n.d.). NIH.
- Rapid procedure for the hydrolysis of amides to acids. (n.d.). The Journal of Organic Chemistry.
- Application Notes and Protocols for Acylation Reactions Involving 4-Chlorobenzamide and Primary Amines. (n.d.). Benchchem.
- 15.17: Chemical Properties of Amides- Hydrolysis. (2024). Chemistry LibreTexts.
- Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives. (n.d.). Benchchem.
- Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- 5.4: Hydrolysis Reactions. (2025). Chemistry LibreTexts.
Sources
- 1. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. web.viu.ca [web.viu.ca]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Epimerization During Amide Bond Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to a critical challenge in peptide synthesis and drug development: the minimization of epimerization. This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help you maintain the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in my synthesis?
A1: Epimerization is an unintended chemical process that alters the three-dimensional configuration at a single stereogenic center in a chiral molecule.[1][2][3] In the context of peptide synthesis, this typically occurs at the α-carbon of an amino acid, leading to the formation of a diastereomeric impurity. These epimers often share very similar physical properties with the desired product, making their separation exceptionally difficult.[2][4] The presence of such impurities can drastically alter the biological activity, efficacy, and safety profile of a peptide therapeutic, making the control of stereochemical purity a paramount concern in drug development.[1][2]
Q2: Which amino acids are most susceptible to epimerization?
A2: Certain amino acids are inherently more prone to epimerization. This susceptibility is largely influenced by the electronic properties of their side chains. Amino acids with electron-withdrawing groups, such as phenylalanine and phenylglycine, are at a higher risk because these groups stabilize the formation of the planar enolate intermediate, a key step in one of the epimerization pathways.[1] Additionally, residues like cysteine and histidine are known to be particularly susceptible to racemization during synthesis.[5][6]
Q3: What are the primary chemical mechanisms that cause epimerization?
A3: There are two main pathways through which epimerization occurs during amide bond formation:
-
Oxazolone Formation: This is the most prevalent mechanism.[1][4] The activation of the N-protected amino acid's carboxyl group can lead to an intramolecular cyclization, forming a planar and achiral oxazolone intermediate.[1][4] This intermediate is vulnerable to proton abstraction and subsequent re-protonation from either face, which scrambles the stereochemistry. The subsequent reaction with an amine nucleophile then yields a mixture of epimers.[1]
-
Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.[1] Similar to the oxazolone pathway, this intermediate can be protonated from either side, resulting in racemization before the amide bond is formed.[1]
Caption: Mechanisms of epimerization during amide bond formation.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: High levels of epimerization detected in the final product.
This is a common and critical issue. The following troubleshooting steps can help identify and mitigate the source of epimerization.
1.1 Choice of Coupling Reagent
The reactivity of the coupling reagent is a crucial factor. Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[1]
-
Recommendation: For sensitive couplings, consider phosphonium-based reagents like PyBOP, which are often associated with lower levels of racemization compared to some uronium-based reagents.[7][8] While modern uronium reagents like HATU and COMU offer high efficiency, they can sometimes lead to higher epimerization, especially with extended reaction times.[7][8]
| Coupling Reagent Class | Examples | Key Characteristics | Guanidinylation Risk | Epimerization Potential |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Generally more stable in solution, no risk of guanidinylation.[7] | None[7] | Often lower, especially for hindered couplings.[7][8] |
| Uronium/Aminium Salts | HBTU, HATU, TSTU, COMU | Highly reactive and efficient, cost-effective.[7][9][10] | Possible with excess reagent.[7] | Can be higher, particularly with long reaction times.[7][8] |
1.2 Use of Additives
Additives are essential for suppressing racemization, particularly when using carbodiimide-based coupling reagents like DCC or DIC.[5][10][11]
-
Mechanism of Action: Additives like 1-hydroxybenzotriazole (HOBt) and its analogues react with the highly reactive O-acylisourea intermediate to form a more stable active ester.[12][13] This active ester is less prone to oxazolone formation and subsequent racemization.[12][13]
-
Recommended Additives:
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more effective alternative to HOBt, showing a remarkable capacity to inhibit racemization.[13][14][15]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective at suppressing epimerization than HOBt.[16]
-
HOBt (1-Hydroxybenzotriazole): A classic and still effective additive, though concerns about its explosive nature are leading to its replacement.[5][10]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. bachem.com [bachem.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Effective work-up and isolation techniques for benzamide products.
<Technical Support Center: Effective Work-up and Isolation of Benzamide Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions encountered during benzamide synthesis and purification.
Q1: My reaction mixture produced an oil instead of a solid precipitate. What should I do?
The formation of an oil can be attributed to the presence of impurities or a low-melting eutectic mixture.[1] Here are some steps to address this:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure benzamide to encourage solidification.[1]
-
Cooling: Placing the flask in an ice bath may also promote crystallization.[1]
-
Extraction and Purification: If the oil persists, extract the product into a suitable organic solvent, wash the organic layer with water and brine, dry it, and then concentrate it. The resulting crude product can then be purified by recrystallization.[1]
Q2: The yield of my benzamide synthesis is consistently low. What are the common causes?
Low yields can stem from several factors:
-
Hydrolysis of Acylating Agent: Reagents like benzoyl chloride are susceptible to hydrolysis, forming benzoic acid.[1][2] To mitigate this, use anhydrous solvents and reagents, and add the benzoyl chloride slowly to a cooled reaction mixture.[1][3]
-
Incomplete Reaction: Ensure sufficient reaction time and an appropriate temperature to drive the reaction to completion.[3]
-
Product Loss During Work-up: Inefficient extraction or recrystallization techniques can lead to significant product loss.[2][3] Optimizing pH during aqueous washes is crucial to prevent the product from dissolving.[3]
Q3: How do I remove unreacted benzoic acid from my crude benzamide product?
Unreacted benzoic acid is a common impurity. An effective method for its removal is an acid-base extraction.[4][5]
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5][6] The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated.[4]
-
The neutral benzamide product will remain in the organic layer.[4][5]
Q4: What is the best general approach for purifying a crude benzamide product?
For solid benzamide products, recrystallization is often the method of choice as it can be highly effective and avoids potentially tedious chromatography.[7] The key is selecting an appropriate solvent system where the benzamide is highly soluble at elevated temperatures but sparingly soluble at room temperature.[8] For more challenging separations, or for non-crystalline products, column chromatography is a powerful alternative.
Part 2: Troubleshooting Guide: A Stage-by-Stage Approach
This section provides a detailed breakdown of potential issues and solutions at each stage of the work-up and isolation process.
Stage 1: Reaction Quenching & Initial Work-up
The initial step after the reaction is complete is to quench any reactive species and perform a primary separation, usually via extraction.
Problem: Emulsion formation during extraction.
-
Causality: Emulsions are stable mixtures of immiscible liquids, often stabilized by fine particulate matter or surfactants. This can make layer separation difficult or impossible.
-
Solution:
-
Brine Wash: Add a saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break up the emulsion.[1]
-
Filtration: If fine solids are present, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulates that stabilize the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to layer separation.
-
Problem: Product seems to be lost in the aqueous layer.
-
Causality: Benzamides, while generally organic-soluble, can exhibit some water solubility, especially if they are of low molecular weight or contain polar functional groups.[9][10] Also, under strongly acidic or basic conditions, the amide bond can hydrolyze, leading to the formation of water-soluble salts (benzoate or an ammonium salt).[11][12]
-
Solution:
-
Back-Extraction: Extract the aqueous layer again with fresh portions of the organic solvent to recover any dissolved product.[13]
-
pH Adjustment: Before extraction, ensure the aqueous layer is neutral or slightly basic to minimize the solubility of the benzamide and prevent acid-catalyzed hydrolysis. Avoid strongly basic conditions which can also promote hydrolysis.[11][14]
-
Salting Out: Add solid sodium chloride to the aqueous layer to decrease the solubility of the organic product, driving it into the organic phase.
-
Stage 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[15]
Problem: The product "oils out" instead of forming crystals.
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the crude product. Impurities can depress the melting point, exacerbating this issue.
-
Solution:
-
Add More Solvent: Re-heat the solution and add more of the hot solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly. This provides more time for proper crystal lattice formation. Covering the flask with a beaker can help slow the cooling rate.[15]
-
Change Solvent System: The chosen solvent may be too good a solvent. Consider a solvent system where the product is less soluble, or use a mixture of a good solvent and a poor solvent (anti-solvent).[8][16]
-
Problem: No crystals form, even after cooling.
-
Causality: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization: Scratch the inner surface of the flask with a glass rod.[15] The microscopic scratches provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the solution to act as a template for crystal growth.[15]
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it off and allow the solution to cool again.[15]
-
Ice Bath: Further cooling in an ice bath can promote crystallization once the solution has slowly cooled to room temperature.[15]
-
Table 1: Common Recrystallization Solvents for Benzamides
| Solvent/System | Properties & Use Cases | Reference |
| Water | Good for simple, unsubstituted benzamide which is much more soluble in hot water than cold.[15][17] | |
| Ethanol/Water | A versatile mixed-solvent system. The product is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[1][8] | |
| Ethanol | A good general-purpose polar solvent for many organic compounds.[7][16] | |
| Acetonitrile | Can give very good results for recrystallizing amides and can be an alternative to chromatography.[7] | |
| Hexane/Ethyl Acetate | A common non-polar/polar mixture suitable for less polar benzamide derivatives.[16] |
Stage 3: Purification by Column Chromatography
When recrystallization is ineffective, or for non-solid products, silica gel column chromatography is the primary alternative.
Problem: Poor separation of product and impurities.
-
Causality: The chosen solvent system (eluent) does not have the correct polarity to effectively differentiate between the compounds on the stationary phase (silica gel).
-
Solution:
-
Optimize Eluent: Systematically vary the ratio of polar to non-polar solvents in your eluent based on Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of ~0.2-0.4 for your product.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then sharpen the band of your desired product.[18]
-
Alternative Stationary Phase: While silica gel is acidic and most common, other stationary phases like alumina (basic or neutral) or reversed-phase (C18) silica could provide different selectivity.[19]
-
Problem: Product is "streaking" on the column/TLC plate.
-
Causality: Streaking can be caused by overloading the column, poor solubility of the compound in the eluent, or strong interactions with the stationary phase (e.g., acidic silica decomposing an acid-sensitive compound).[7]
-
Solution:
-
Reduce Load: Use less crude material on the column.
-
Add a Modifier: If your benzamide is basic, adding a small amount (~1%) of triethylamine to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[18] For acidic compounds, a small amount of acetic acid can be added.
-
Change Solvent System: Ensure your compound is fully soluble in the initial eluent used to load the column.
-
Part 3: Experimental Workflows & Diagrams
Standard Benzamide Work-up and Extraction Protocol
-
Quench: Cool the reaction mixture in an ice bath and quench by slowly adding deionized water.[6]
-
Extract: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate).[13]
-
Wash (Acidic Impurities): Wash the organic layer with saturated aqueous NaHCO₃ to remove acidic byproducts like benzoic acid.[1][6]
-
Wash (Basic Impurities): Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove unreacted amines.[1][6]
-
Brine Wash: Wash the organic layer with brine to remove residual water.[1][20]
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[13][20]
-
Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzamide.[6]
Caption: General workflow for benzamide work-up and isolation.
Decision Tree for Purification Method Selection
Caption: Decision guide for choosing a purification technique.
References
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses, 99, 305-325. Retrieved from [Link]
- Process for preparing benzamide. (2002). Google Patents.
-
Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). Tetrahedron Letters, 53(27), 3472-3474. Retrieved from [Link]
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How is benzamide obtained from benzoic acid?. (2024). askIITians. Retrieved from [Link]
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Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2018). Research on Chemical Intermediates, 44, 7335-7350. Retrieved from [Link]
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What is the best technique for amide purification?. (2020). ResearchGate. Retrieved from [Link]
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Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]
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Synthesis of benzamide from benzyl chloride. (2018). Slideshare. Retrieved from [Link]
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Benzamide. (n.d.). Wikipedia. Retrieved from [Link]
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Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. (1999). Journal of the American Chemical Society, 121(44), 10334-10340. Retrieved from [Link]
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Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
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Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023). Journal of Chemical & Engineering Data, 68(4), 843-854. Retrieved from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester Chemistry. Retrieved from [Link]
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Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography. (1993). Journal of Chromatographic Science, 31(11), 441-446. Retrieved from [Link]
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How is the hydrolysis of amides done in a lab?. (2018). Chemistry Stack Exchange. Retrieved from [Link]
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Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2020). Journal of Molecular Liquids, 300, 112288. Retrieved from [Link]
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Column Chromatography: Amides. (2016). Reddit. Retrieved from [Link]
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Recrystallization Issues. (2024). Reddit. Retrieved from [Link]
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The Recrystallization of Impure Benzoic Acid Lab. (2024). YouTube. Retrieved from [Link]
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How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. Retrieved from [Link]
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Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction. (2006). Journal of Liquid Chromatography, 10(14), 2575-2594. Retrieved from [Link]
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Benzamide. (n.d.). Solubility of Things. Retrieved from [Link]
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Hydrolysis of Benzamide. (n.d.). GEOCITIES.ws. Retrieved from [Link]
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Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. (2023). YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 4-Chloro-N-ethylbenzamide and Its Derivatives: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The strategic substitution on this scaffold can profoundly influence the pharmacological profile of the resultant compounds. This guide provides a comprehensive comparative analysis of 4-chloro-N-ethylbenzamide and its derivatives, offering insights into their structure-activity relationships (SAR), biological performance, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class for novel therapeutic interventions.
Introduction: The Significance of the 4-Chlorobenzamide Moiety
The 4-chlorobenzamide core is a recurring motif in a variety of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The presence of the chlorine atom at the para-position of the phenyl ring significantly modulates the electronic and lipophilic character of the molecule, which in turn influences its interaction with biological targets. Further modification, particularly at the amide nitrogen, provides a powerful avenue for optimizing potency, selectivity, and pharmacokinetic properties. This guide will focus on N-ethyl substitution as a starting point and explore how variations from this basic structure impact overall performance.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its N-substituted analogs is typically achieved through a nucleophilic acyl substitution reaction. The most common approach involves the reaction of 4-chlorobenzoyl chloride with the corresponding amine.
General Synthesis Protocol: Amidation of 4-Chlorobenzoyl Chloride
A robust and widely used method for the synthesis of N-substituted 4-chlorobenzamides is the Schotten-Baumann reaction.
Experimental Protocol:
-
Step 1: Acid Chloride Formation: 4-Chlorobenzoic acid is converted to its more reactive acid chloride derivative, 4-chlorobenzoyl chloride, typically by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]
-
Step 2: Amidation: The 4-chlorobenzoyl chloride is then reacted with the desired primary or secondary amine (e.g., ethylamine for the synthesis of this compound) in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at a controlled temperature.[3]
-
Step 3: Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the base and any unreacted starting materials. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired N-substituted 4-chlorobenzamide.
Diagram: General Synthesis of N-Substituted 4-Chlorobenzamides
Caption: Putative signaling pathways targeted by 4-chlorobenzamide derivatives in cancer cells.
Antimicrobial Activity
The 4-chlorobenzamide scaffold has also been explored for its antimicrobial properties. The structural modifications play a crucial role in determining the spectrum and potency of the antimicrobial effect.
Structure-Activity Relationship Insights:
-
N-Arylthiazole Substitution: Derivatives incorporating an N-arylthiazole moiety have shown activity against Gram-positive bacteria. [3]* Sulfonamide Derivatives: The synthesis of N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives has yielded compounds with antibacterial activity. [4] Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Step 1: Inoculum Preparation: A standardized suspension of the target bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Step 2: Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Step 3: Inoculation: The bacterial suspension is added to each well containing the compound dilutions.
-
Step 4: Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Step 5: Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Comparative Pharmacokinetic Profile
The pharmacokinetic properties of 4-chlorobenzamide derivatives are critical for their in vivo efficacy. While specific data for this compound is limited, studies on structurally related compounds provide valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.
Key Pharmacokinetic Considerations:
-
Metabolism: Benzamide derivatives can undergo various metabolic transformations, including N-acetylation, which can influence their clearance rate. [5]Strategic modifications to the N-substituent can be employed to enhance metabolic stability. [6]* Bioavailability: The oral bioavailability of benzamide derivatives can be influenced by their physicochemical properties. For example, in a study comparing N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA) with its parent compound, NACPA exhibited significantly higher bioavailability. [7] Comparative Pharmacokinetic Parameters of Related Benzamide Derivatives (in rats):
| Compound | Administration Route | Cmax (nmol/ml) | t½ (min) | Bioavailability (%) | Reference |
| 4-amino-3-chloro-N-(2-diethylamino-ethyl) benzamide (3-CPA) | Intravenous | 33.6 ± 0.5 | 36.6 ± 1.1 | 14 | [7] |
| N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA) | Intravenous | 201 ± 21 | 50 ± 0.8 | 50 | [7] |
Note: This data is for structurally related compounds and serves as a reference for the potential pharmacokinetic behavior of this compound derivatives.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Step 1: Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Step 2: Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
-
Step 3: Sample Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Step 4: Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Diagram: Experimental Workflow for In Vitro Metabolic Stability Assay
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The Strategic Placement of Halogens: A Comparative Guide to the Structure-Activity Relationship of Benzamides
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the benzamide scaffold represents a privileged structure, a versatile foundation for targeting a multitude of proteins. The deliberate introduction of halogens—a common yet profound medicinal chemistry tactic—can dramatically alter the pharmacological profile of these molecules. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of halogenated benzamides, moving beyond a mere catalog of observations to elucidate the underlying physicochemical and structural principles. We will explore how the identity, position, and number of halogen substituents dictate target affinity, selectivity, and pharmacokinetic properties, supported by experimental data and detailed protocols to empower your own research endeavors.
The Multifaceted Role of Halogens in Benzamide Bioactivity
Halogenation is far more than a simple steric modification. The introduction of fluorine, chlorine, bromine, or iodine to a benzamide core imparts a unique combination of electronic and steric effects, fundamentally influencing how the molecule interacts with its biological target and behaves in a physiological environment.
A primary consequence of halogenation is the modulation of lipophilicity . Generally, the addition of a halogen increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral absorption.[1] However, this is a nuanced relationship; the position of the halogen and the overall molecular context are critical. An increase in lipophilicity is not always advantageous, as it can also lead to increased binding to plasma proteins and off-target hydrophobic pockets, potentially causing toxicity.[1]
The high electronegativity of halogens, particularly fluorine, can significantly alter the electronic distribution within the benzamide scaffold. This can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to participate in hydrogen bonding.[2] Furthermore, halogens can form a specific, non-covalent interaction known as a halogen bond . This occurs when an electropositive region on the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl or a nitrogen atom in an amino acid side chain.[3][4] The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[4] This directional interaction can be a powerful tool for enhancing binding affinity and selectivity.
The following diagram illustrates the key factors to consider when evaluating the impact of halogenation on a benzamide scaffold.
Caption: Key physicochemical and structural considerations in the SAR of halogenated benzamides.
Comparative Analysis: Halogen Effects on Diverse Biological Targets
To truly appreciate the impact of halogenation, we must examine its effects in the context of specific biological targets. The optimal halogen and its placement are highly dependent on the topology and amino acid composition of the binding site.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent a major class of drug targets, and halogenated benzamides have found significant utility as modulators of these receptors. A notable example is the dopamine D2 receptor antagonist, Raclopride, which features two chlorine atoms.
| Compound | Halogenation | Target | Binding Affinity (Ki, nM) | Source |
| Sulpiride | None | D2 Receptor | 10.3 - 29 | [5] |
| Raclopride | 3,5-dichloro | D2 Receptor | 1.8 | [5] |
| [¹⁸F]FCP | 4'-fluoro | D2 Receptor | ~5.5 | [6] |
| [¹⁸F]MBP | 4-fluoro | D2 Receptor | 1-8 | [6] |
The di-chlorination in Raclopride significantly enhances its binding affinity for the D2 receptor compared to the non-halogenated Sulpiride.[5] This highlights the favorable interactions, likely a combination of hydrophobic and potentially halogen bonding interactions, within the D2 receptor binding pocket. In a comparative study of two fluorine-18 labeled benzamide derivatives for PET imaging of D2 receptors, [¹⁸F]FCP and [¹⁸F]MBP, both showed high affinity.[6] However, [¹⁸F]FCP demonstrated a higher basal ganglia-to-cerebellum ratio, suggesting better in vivo performance, which could be attributed to subtle differences in their interactions and pharmacokinetic profiles.[6]
Kinase Inhibitors
Kinases are another critical class of targets where halogenation plays a pivotal role in achieving potency and selectivity. The strategic placement of halogens can lead to crucial interactions within the ATP-binding pocket.
| Compound Series | Halogen Substitution | Target | Activity (IC50) | Key Observation | Source |
| Hydantoin Derivatives | 4-bromo | EGFR | 1.0 µM | Equipotent to doxorubicin, increased lipophilicity. | [7] |
| Hydantoin Derivatives | mono-halo | EGFR | Halved activity | Reduced potency compared to di-halogenated analogs. | [7] |
| Benzylidene Heterocycles | 3-Cl | EGFR | 43.4% inhibition | Slight improvement over unsubstituted. | [7] |
| Benzylidene Heterocycles | 4-OH | EGFR | 60.9% inhibition | Hydroxyl group provides a more significant improvement. | [7] |
In a series of hydantoin-based kinase inhibitors, a 4-bromo substitution resulted in a compound with potency comparable to doxorubicin, an effect attributed to increased lipophilicity.[7] Interestingly, mono-halogenation in this series was less effective than di-halogenation, underscoring the importance of the number and position of halogens.[7] For benzylidene heterocycles targeting EGFR, a 3-chloro substitution offered a modest improvement in inhibitory activity, while a 4-hydroxyl group was more beneficial, suggesting that in this particular scaffold, hydrogen bonding interactions may be more critical than those provided by a halogen.[7]
Experimental Protocols for Evaluating Halogenated Benzamides
To facilitate your research, this section provides detailed, step-by-step methodologies for key experiments used to characterize halogenated benzamides. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data.
Radioligand Binding Assay for GPCRs
This protocol describes a competitive binding assay to determine the affinity (Ki) of a halogenated benzamide for a target GPCR.
Principle: This assay measures the ability of a non-radiolabeled test compound (the halogenated benzamide) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the target GPCR.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
Test Compound: The halogenated benzamide of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: A buffer that maintains physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Experimental Workflow:
Caption: Schematic of a halogen bond between a halogen atom (X) and a Lewis base (Y) on a protein.
Conclusion and Future Directions
The halogenation of benzamides is a powerful and multifaceted strategy in drug discovery. A systematic and comparative approach, considering the interplay of halogen identity, position, and the specific demands of the biological target, is essential for success. The experimental protocols provided in this guide offer a robust framework for characterizing the pharmacological and pharmacokinetic properties of novel halogenated benzamides. As our understanding of the subtle forces governing molecular recognition, such as halogen bonding, continues to grow, so too will our ability to rationally design and optimize the next generation of benzamide-based therapeutics. Future research will likely focus on the development of novel halogenated scaffolds with improved selectivity and the use of computational methods to more accurately predict the impact of halogenation on both target engagement and ADME properties.
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A Comparative Guide to Purity Validation of Synthesized 4-chloro-N-ethylbenzamide
In the landscape of pharmaceutical development and chemical research, the meticulous validation of a synthesized compound's purity is not merely a procedural formality but a cornerstone of scientific rigor and product safety. For a molecule like 4-chloro-N-ethylbenzamide, which serves as a crucial intermediate in the synthesis of more complex chemical entities, ensuring its purity is paramount. This guide provides an in-depth comparison of key analytical methods for validating the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The core principle of robust purity validation lies in the application of orthogonal methods—distinct analytical techniques that measure the same attribute based on different chemical or physical principles.[1][2] This approach significantly enhances the confidence in the analytical results by mitigating the inherent biases of any single technique.[1] This guide will explore a strategic combination of chromatographic and spectroscopic methods, grounded in the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]
The Strategic Importance of Orthogonal Purity Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] For purity assessment, this means the method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities, including starting materials, by-products, and degradation products. A single analytical method, no matter how powerful, can have blind spots. For instance, a chromatographic method might fail to separate co-eluting impurities.[6] By employing a second, orthogonal method, the probability of detecting all potential impurities is significantly increased.[7]
Below is a logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for Purity Validation of this compound.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Assessment
Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for qualitatively assessing the purity of a synthesized compound and monitoring the progress of a chemical reaction.[8][9] Its primary utility lies in its ability to quickly visualize the number of components in a mixture.[10]
Causality of Experimental Choice: Before committing to more time-consuming and resource-intensive techniques like HPLC, a quick TLC analysis can provide immediate feedback on the success of the synthesis and purification. The appearance of a single spot for the product, with a distinct retention factor (Rf) from the starting materials, is a strong indicator of high purity.[11]
Experimental Protocol for TLC Analysis
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. Gently draw a starting line with a pencil approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the synthesized this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to make a ~1 mg/mL solution.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the starting line. Also, spot the starting materials as references if available.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a 7:3 ratio and optimizing as needed). The solvent level should be below the starting line.
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front. Visualize the spots under a UV lamp at 254 nm.[9] The this compound, containing an aromatic ring, should be UV active.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[8]
A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.[11]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry.[12] It offers high-resolution separation and sensitive detection, making it ideal for quantifying the main component and detecting trace-level impurities.[13] A validated HPLC method is a regulatory expectation for product release.
Causality of Experimental Choice: HPLC provides a quantitative measure of purity, typically expressed as a percentage of the main peak area relative to the total peak area. By using a UV detector, we can selectively detect compounds with a chromophore, such as the aromatic ring in this compound. A reversed-phase method is chosen for its robustness and wide applicability to moderately polar organic molecules.
Experimental Protocol for HPLC Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point.
-
Example Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 245 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.
-
-
Analysis:
-
Equilibrate the system with the initial mobile phase until a stable baseline is achieved.[13]
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Integrate all peaks and calculate the area percentage of the main peak.
-
Data Presentation:
| Parameter | This compound | Impurity 1 (if any) | Impurity 2 (if any) |
| Retention Time (min) | 12.5 | 8.2 | 14.1 |
| Peak Area | 995,000 | 2,500 | 1,500 |
| % Area | 99.6% | 0.25% | 0.15% |
Quantitative Nuclear Magnetic Resonance (qNMR): An Orthogonal and Primary Method
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[14] Unlike chromatographic techniques that rely on the relative response of a detector, qNMR provides a direct measurement of the molar concentration of an analyte against a certified internal standard.[15]
Causality of Experimental Choice: qNMR serves as an excellent orthogonal technique to HPLC.[14] Its detection principle is fundamentally different, relying on the magnetic properties of atomic nuclei rather than UV absorbance.[16] This makes it insensitive to impurities that may co-elute with the main peak in HPLC but have different proton signals. Furthermore, qNMR can detect non-UV active impurities and residual solvents that might be missed by HPLC-UV.[17]
Experimental Protocol for qNMR Analysis
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 20 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
-
Purity Calculation:
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation and Impurity Identification
Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[18][19] When coupled with a chromatographic technique like HPLC (LC-MS), it provides both separation and mass information, making it a formidable technique for impurity profiling.[20][21]
Causality of Experimental Choice: While NMR confirms the structure and HPLC quantifies purity, MS provides definitive confirmation of the molecular weight. For any impurities detected in the HPLC analysis, LC-MS can provide the molecular weight, which is the first and most critical piece of information needed to elucidate their structure.[19] High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[20]
Experimental Protocol for LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same or a similar HPLC method as developed for purity analysis.
-
MS Conditions:
-
Ionization Mode: ESI positive mode is typically suitable for amides.
-
Scan Range: Scan a mass range that covers the expected molecular weight of the product and potential impurities (e.g., m/z 100-500).
-
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Examine the mass spectrum of the main chromatographic peak. Look for the protonated molecule [M+H]⁺. For this compound (MW: 197.66), this would be at m/z 198.07. The characteristic isotopic pattern of chlorine (a ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) should also be observed at m/z 198 and 200.
-
Examine the mass spectra corresponding to any impurity peaks to determine their molecular weights.
-
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A Comparative Guide to the Structural Elucidation of 4-chloro-N-phenylbenzamide: An In-depth Analysis of X-ray Crystallography versus Spectroscopic and Computational Methods
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its chemical reactivity, physical properties, and biological activity. For a molecule such as 4-chloro-N-phenylbenzamide, a derivative of the versatile benzamide scaffold, a definitive structural analysis is crucial for rational drug design and the development of novel functional materials.
This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SC-XRD) with other prevalent analytical techniques for the structural characterization of 4-chloro-N-phenylbenzamide. By delving into the causality behind experimental choices and presenting self-validating protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate analytical strategy for their research endeavors.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution.[1][2] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a precise model of the molecular and crystal structure.
The crystal structure of 4-chloro-N-phenylbenzamide has been determined and reported, revealing crucial details about its conformation and intermolecular interactions.[3][4][5] The analysis shows that the molecule crystallizes in the triclinic space group P-1.[3][4] A key conformational feature is the significant twist between the two aromatic rings, with a dihedral angle of 59.6(1)°.[3][5] This twist is a critical parameter influencing the molecule's overall shape and how it can interact with biological targets. Furthermore, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.[3][4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction of 4-chloro-N-phenylbenzamide
The following protocol outlines the key steps for the single-crystal X-ray diffraction analysis of 4-chloro-N-phenylbenzamide, based on established methodologies.[3][4]
1. Crystal Growth:
-
Dissolve synthesized 4-chloro-N-phenylbenzamide in a suitable solvent (e.g., ethanol).
-
Allow the solvent to evaporate slowly at room temperature.
-
Select a well-formed, single crystal of appropriate dimensions (e.g., 0.99 × 0.51 × 0.15 mm) for data collection.[4]
2. Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Position the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[3][4]
-
Collect diffraction data at a controlled temperature (e.g., 298 K).[3][4]
-
Perform a series of ω scans to collect a complete dataset.
3. Data Processing and Structure Solution:
-
Integrate the collected diffraction images to obtain a list of reflection intensities.
-
Apply necessary corrections for absorption.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F².
4. Structure Validation and Analysis:
-
Validate the final structure using software like CHECKCIF.
-
Analyze the molecular geometry, including bond lengths, bond angles, and torsion angles.
-
Investigate intermolecular interactions, such as hydrogen bonds and π-π stacking.
Visualizing the Workflow
Caption: Experimental workflow for the single-crystal X-ray diffraction analysis of 4-chloro-N-phenylbenzamide.
Comparative Analysis: Beyond Diffraction
While SC-XRD provides the definitive solid-state structure, a comprehensive understanding of a molecule often requires a multi-technique approach. Other analytical methods provide complementary information, particularly regarding the molecule's behavior in solution and its gross structural features.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | Computational Modeling |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[2][3][4] | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and through-bond/through-space correlations in solution.[6][7] | Molecular weight and elemental composition. Fragmentation patterns can provide structural information.[8][9] | Presence of specific functional groups (e.g., C=O, N-H).[10][11] | Theoretical 3D structure, electronic properties, and vibrational frequencies.[12][13][14] |
| Sample Requirements | High-quality single crystal. | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid, liquid, or gas phase. | Solid or liquid sample. | None (in silico). |
| Strengths | Unambiguous and highly detailed structural information.[1][2] | Provides structural information in the solution state, which can be more biologically relevant. | High sensitivity and accuracy for molecular weight determination. | Fast, non-destructive, and good for identifying functional groups. | Can predict structures of non-crystalline materials and provide insights into electronic properties.[15][16] |
| Limitations | Requires a suitable single crystal, which can be difficult to grow. Structure is in the solid state, which may differ from the solution conformation.[1] | Does not provide precise bond lengths or angles. Interpretation can be complex for large molecules. | Does not directly provide 3D structural information. Isomers can be difficult to distinguish. | Provides limited information on the overall 3D structure. | Predictions need to be validated by experimental data. Accuracy depends on the level of theory used.[17] |
Synergistic Application of Techniques
The true power of molecular characterization lies in the integration of multiple analytical techniques. For 4-chloro-N-phenylbenzamide, the journey from synthesis to a complete structural understanding can be visualized as follows:
Caption: A synergistic approach to the complete structural characterization of 4-chloro-N-phenylbenzamide.
Conclusion: A Holistic Perspective on Structural Analysis
The X-ray crystal structure of 4-chloro-N-phenylbenzamide provides an unparalleled level of detail regarding its solid-state conformation and packing. This information is invaluable for understanding its physical properties and for structure-based drug design. However, a truly comprehensive characterization is achieved by integrating this "gold standard" technique with spectroscopic and computational methods. NMR spectroscopy offers insights into the molecule's behavior in solution, which is often more relevant to biological systems. Mass spectrometry and IR spectroscopy provide rapid confirmation of the molecule's identity and functional groups. Finally, computational modeling can bridge the gap between experimental observations and theoretical understanding, offering predictive power and deeper insights into the molecule's electronic structure and reactivity.
By leveraging the strengths of each technique, researchers can build a holistic and robust understanding of 4-chloro-N-phenylbenzamide, accelerating its potential application in both medicine and materials science.
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A Comparative Guide to the Antitumor Properties of N-Substituted Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. In oncology, N-substituted benzamide derivatives have emerged as a particularly promising class of compounds, demonstrating significant antitumor activity through diverse mechanisms of action. This guide provides an in-depth, objective comparison of these derivatives, synthesizing experimental data to elucidate structure-activity relationships (SAR) and guide future drug development efforts. We will delve into their primary molecular targets, compare their in vitro efficacy, and provide detailed protocols for their evaluation.
Mechanisms of Action: A Multi-Targeted Approach to Cancer Therapy
N-substituted benzamide derivatives exert their anticancer effects by modulating several critical cellular pathways. The versatility of the benzamide scaffold allows for chemical modifications that can be tailored to interact with various biological targets. The most well-documented mechanisms include Histone Deacetylase (HDAC) inhibition, Poly(ADP-ribose) polymerase (PARP) inhibition, and disruption of tubulin polymerization.
Histone Deacetylase (HDAC) Inhibition
A significant number of N-substituted benzamides function as HDAC inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[1]
N-substituted benzamide-based HDAC inhibitors typically possess a pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a cap group.[1] The N-(2-aminophenyl)-benzamide moiety often serves as the ZBG, chelating the zinc ion within the catalytic active site of class I HDACs (HDAC1, 2, and 3).[2][3][4] By inhibiting HDACs, these compounds can restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and the suppression of tumor growth.[3][4] The well-known HDAC inhibitor Entinostat (MS-275) is a key example of this class of compounds.[5][6]
Caption: Mechanism of N-substituted benzamide HDAC inhibitors.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Another critical target for N-substituted benzamides is the PARP enzyme family, particularly PARP-1, which is integral to DNA single-strand break repair.[7][8] PARP inhibitors have shown significant promise in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[8] The benzamide moiety can serve as a scaffold for designing potent PARP inhibitors.[9][10] For instance, 3-aminobenzamide is a well-established PARP inhibitor and a foundational structure for the development of more potent analogs.[8] By inhibiting PARP, these compounds lead to an accumulation of DNA damage, ultimately triggering cell death in cancer cells.[7]
Caption: Mechanism of N-substituted benzamide PARP inhibitors.
Tubulin Polymerization Inhibition
The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of tubulin dynamics is a validated strategy in cancer therapy. Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[11][12] These compounds bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[11][13] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[14]
Structure-Activity Relationship (SAR) Highlights
The antitumor potency and selectivity of N-substituted benzamide derivatives are highly dependent on the nature and position of substituents on the benzamide scaffold.
-
For HDAC Inhibitors :
-
The presence of a 2-aminobenzamide group is often crucial for chelating the zinc ion in the HDAC active site.[1]
-
The linker region's length and composition significantly influence potency and isoform selectivity.[1]
-
Modifications to the "cap" group can enhance cell permeability and target engagement.[4] For example, chiral oxazoline capping groups have been shown to be effective.[4]
-
Substituents on the phenyl ring of the R group are critical, while a chlorine atom or nitro group on the same ring can decrease anti-proliferative activity.[6][15]
-
-
For PARP Inhibitors :
-
For Tubulin Polymerization Inhibitors :
Comparative Analysis of In Vitro Antitumor Activity
The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various N-substituted benzamide derivatives against different cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of the compounds' potency.
Table 1: Anti-proliferative Activity of N-Substituted Benzamide HDAC Inhibitors (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) | MDA-MB-231 (Breast) | Reference |
| MS-275 (Entinostat) | Data varies by study | Data varies by study | Data varies by study | Data varies by study | [5][6] |
| Compound 13h | 1.83 | 3.24 | 0.98 | 2.56 | [5] |
| Compound 13k | 2.45 | 4.12 | 1.23 | 3.87 | [5] |
| NA | - | - | - | - | [16] |
| A2780 (Ovarian) | - | - | - | - | [16] |
| HepG2 (Liver) | - | - | - | - | [16] |
| NA (IC50 in µM) | - | - | - | 2.66 | [16] |
| SAHA (IC50 in µM) | - | - | - | 27.3 | [16] |
| NA (IC50 in µM) | - | - | - | - | [16] |
| HepG2 (IC50 in µM) | - | - | - | - | [16] |
| NA | - | - | - | - | [16] |
| SAHA | - | - | - | - | [16] |
Note: The anti-proliferative activities of MS-275 can vary between studies due to different experimental conditions. Several synthesized compounds showed inhibitory activity comparable to MS-275.[5] Compound NA exhibited significantly higher potency than SAHA in A2780 and HepG2 cell lines.[16]
Table 2: Anti-proliferative Activity of N-Substituted Benzamide PARP-1 Inhibitors (IC50 in µM)
| Compound | HCT116 (Colorectal) | DLD-1 (Colorectal) | SW480 (Colorectal) | NCM460 (Normal Colon) | PARP-1 Inhibition (IC50 in nM) | Reference |
| Compound 13f | 0.30 | 2.83 | >50 | >50 | 0.25 | [7] |
Compound 13f demonstrated potent and selective anticancer activity against HCT116 cells over normal colon cells, coupled with excellent PARP-1 inhibitory effect.[7]
Table 3: Anti-proliferative Activity of N-Benzylbenzamide Tubulin Polymerization Inhibitors (IC50 in nM)
| Compound | A549 (Lung) | HCT116 (Colorectal) | MCF-7 (Breast) | HeLa (Cervical) | Tubulin Polymerization Inhibition (IC50 in µM) | Reference |
| 20b | 15 ± 1.2 | 12 ± 0.9 | 18 ± 1.5 | 27 ± 2.1 | 2.1 ± 0.1 | [11][12] |
Compound 20b exhibited significant antiproliferative activities in the low nanomolar range across several cancer cell lines.[11][12]
Experimental Protocols for Antitumor Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays used to evaluate the antitumor properties of N-substituted benzamide derivatives.
Caption: A typical workflow for the evaluation of antitumor compounds.
In Vitro Assays
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18][19]
Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[17][18] The amount of formazan produced is proportional to the number of viable cells.[19]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted benzamide derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[20] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[22][23]
Protocol:
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat them with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[23]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[22]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[22] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[23]
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[24] This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[25]
Protocol:
-
Cell Preparation: Culture and treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[26] This permeabilizes the cells and preserves their DNA.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[27]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells.[27] The resulting DNA content histogram is then analyzed to quantify the percentage of cells in each phase of the cell cycle.[27]
In Vivo Models
Preclinical in vivo models are crucial for evaluating the efficacy and toxicity of promising antitumor compounds before they can be considered for clinical trials.[28][29]
Commonly Used Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice.[30] This is a cost-effective and timely model for initial efficacy screening.[31]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[32] PDX models better recapitulate the heterogeneity and microenvironment of human tumors and are considered more predictive of clinical outcomes.[29][32]
General In Vivo Efficacy Study Protocol:
-
Model Establishment: Implant tumor cells or fragments into mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a specified size.
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the N-substituted benzamide derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Toxicity Assessment: Monitor the animals for any signs of toxicity.
Conclusion and Future Directions
N-substituted benzamide derivatives represent a versatile and promising class of antitumor agents with the ability to target multiple key pathways in cancer progression. The extensive research into their mechanisms of action, particularly as HDAC, PARP, and tubulin polymerization inhibitors, has provided a solid foundation for the rational design of novel and more potent therapeutic candidates. The comparative data presented in this guide highlights the significant impact of structural modifications on their biological activity, underscoring the importance of continued structure-activity relationship studies.
The detailed experimental protocols provided herein offer a standardized framework for the preclinical evaluation of these compounds, ensuring the generation of robust and reproducible data. Future research should focus on optimizing the selectivity of these derivatives for specific cancer-associated targets to minimize off-target effects and enhance their therapeutic index. Furthermore, the exploration of combination therapies, where N-substituted benzamides are used in conjunction with other anticancer drugs, may unlock synergistic effects and overcome drug resistance. The continued development of these compounds holds great promise for advancing the landscape of cancer treatment.
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A Senior Application Scientist's Guide to Lipophilicity Determination of Salicylanilide Derivatives using RP-HPLC
Introduction: The Critical Role of Lipophilicity in Salicylanilide Drug Discovery
Salicylanilides are a class of compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anthelmintic properties. The efficacy and safety of these potential therapeutic agents are intrinsically linked to their physicochemical properties, among which lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, quantified by the partition coefficient (log P) or distribution coefficient (log D), governs how a molecule interacts with biological membranes and its target receptors.[1]
While the classic shake-flask method has been a traditional approach for log P determination, it is often hampered by issues such as low throughput, poor reproducibility, and difficulties with highly lipophilic or sparingly soluble compounds.[2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as a rapid, reliable, and resource-sparing alternative for estimating lipophilicity.[3] This guide provides an in-depth comparison of RP-HPLC methodologies for determining the lipophilicity of salicylanilide derivatives, offering field-proven insights for researchers in drug development.
The Principle: Unveiling Lipophilicity through Chromatographic Retention
RP-HPLC separates molecules based on their hydrophobicity. In this technique, analytes partition between a nonpolar stationary phase (typically alkyl-silica based, like C18 or C8) and a polar mobile phase (usually a mixture of water or buffer and an organic modifier like methanol or acetonitrile).[4] Highly lipophilic compounds exhibit stronger interactions with the stationary phase, resulting in longer retention times.
The relationship between the retention factor (k) and the volume fraction of the organic modifier (φ) in the mobile phase is described by the Soczewiński equation:
log k = log kw - Sφ
Where:
-
log k is the logarithm of the retention factor at a specific mobile phase composition.
-
log kw is the extrapolated retention factor in pure water (100% aqueous phase), which serves as a highly reproducible chromatographic index of lipophilicity.[2]
-
S is a constant related to the properties of the analyte and the chromatographic system.
By performing a series of isocratic elutions with varying concentrations of the organic modifier, a linear relationship between log k and φ can be established. The y-intercept of this plot provides the log kw value, a reliable measure of the compound's lipophilicity.[2]
Comparative Experimental Methodologies
The choice of stationary and mobile phases significantly impacts the determination of lipophilicity. Here, we compare the most common choices for the analysis of salicylanilide derivatives.
Method A: The "Gold Standard" - C18 Stationary Phase with Methanol Modifier
This is a widely adopted method due to the C18 column's strong hydrophobicity, which provides excellent retention for a broad range of compounds. Methanol is often chosen for its ability to form hydrogen bonds, which can better mimic the n-octanol/water partitioning system.[5]
Method B: The Alternative - C18 Stationary Phase with Acetonitrile Modifier
Acetonitrile is another popular organic modifier. It generally has a stronger elution strength than methanol, leading to shorter analysis times.[6] However, its different chemical nature (aprotic vs. methanol's protic nature) can lead to different selectivity for certain analytes.[7]
Method C: The Faster Elution - C8 Stationary Phase with Acetonitrile Modifier
A C8 column has shorter alkyl chains than a C18 column, making it less hydrophobic.[8][9] This results in shorter retention times, which can be advantageous for high-throughput screening. It is particularly useful for highly lipophilic salicylanilides that might be too strongly retained on a C18 column.
Experimental Protocols
The following protocols are designed to be self-validating systems for determining the log kw of salicylanilide derivatives.
Protocol 1: Lipophilicity Determination using a C18 Column
-
System Preparation:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A (Aqueous): 20 mM phosphate buffer, pH 7.4.
-
Mobile Phase B (Organic): Methanol (for Method A) or Acetonitrile (for Method B).
-
Column Temperature: 25°C.
-
-
Sample and Standard Preparation:
-
Dissolve salicylanilide derivatives in a minimal amount of the organic modifier and dilute with the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Prepare a solution of a non-retained compound (e.g., sodium nitrate) to determine the column dead time (t0).
-
-
Isocratic Elution Series:
-
Perform a series of isocratic runs with varying mobile phase compositions (e.g., 50%, 60%, 70%, 80% organic modifier in buffer).
-
Inject the non-retained compound to determine t0 for each mobile phase composition.
-
Inject each salicylanilide derivative and record the retention time (tR).
-
-
Data Analysis:
-
For each run, calculate the retention factor (k) using the formula: k = (tR - t0) / t0 .
-
Calculate log k.
-
Plot log k versus the volume fraction of the organic modifier (φ).
-
Perform a linear regression and determine the y-intercept, which corresponds to log kw.
-
Workflow for Lipophilicity Determination
Caption: Experimental workflow for log kw determination by RP-HPLC.
Comparative Data and Discussion
The choice of method can significantly influence the retention behavior and, consequently, the determined lipophilicity values.
Table 1: Expected Retention Behavior of Salicylanilide Derivatives under Different RP-HPLC Conditions
| Salicylanilide Derivative | Method A (C18/MeOH) | Method B (C18/ACN) | Method C (C8/ACN) | Expected log kw Trend | Causality Behind the Choice |
| Salicylanilide (Parent) | Moderate Retention | Shorter Retention | Shortest Retention | C18/MeOH > C18/ACN > C8/ACN | Baseline compound for comparison. C8 offers faster analysis for this moderately lipophilic compound.[9] |
| 4'-Chlorosalicylanilide | Strong Retention | Moderate Retention | Moderate Retention | C18/MeOH > C18/ACN > C8/ACN | Increased lipophilicity due to chlorine. C18 is necessary for adequate retention and separation from impurities.[1] |
| 3,4',5-Trichlorosalicylanilide | Very Strong Retention | Strong Retention | Moderate-Strong Retention | C18/MeOH > C18/ACN > C8/ACN | Highly lipophilic. C8 with a strong organic modifier like acetonitrile might be required to elute in a reasonable time.[8] |
| 4'-Nitro-salicylanilide | Moderate Retention | Moderate Retention | Shorter Retention | C18/MeOH ≈ C18/ACN > C8/ACN | The polar nitro group reduces lipophilicity compared to the chloro-analogue. Acetonitrile may offer different selectivity due to its aprotic nature.[7] |
Analysis of Methodological Choices:
-
C18 vs. C8 Columns: C18 columns, with their longer carbon chains, are more hydrophobic and provide greater retention, which is generally preferred for achieving good separation.[9] However, for highly lipophilic compounds like trichlorosalicylanilide, a C8 column can prevent excessively long run times.[8] The choice depends on the specific lipophilicity range of the derivatives being analyzed.
-
Methanol vs. Acetonitrile: Acetonitrile typically has a stronger elution strength, resulting in shorter retention times than methanol at the same concentration.[6][10] Methanol, being a protic solvent, can engage in hydrogen bonding interactions, which can sometimes provide a better correlation with the n-octanol/water system.[5] The lower back-pressure and lower UV cutoff (190 nm vs. 205 nm for methanol) of acetonitrile are also significant technical advantages, especially for detecting compounds at low wavelengths.[5]
Trustworthiness and System Validation
To ensure the reliability of the generated lipophilicity data, the following steps are crucial:
-
System Suitability: Before analysis, inject a standard mixture of compounds with known retention times and peak shapes to verify the performance of the HPLC system.
-
Calibration with Standards: For converting log kw to an estimated log P value, a calibration curve should be generated using a set of standard compounds with well-established log P values, covering the expected range of the salicylanilide derivatives.
-
pH Control: Salicylanilide derivatives contain acidic phenolic and amide protons. Therefore, maintaining a constant pH with a buffer (e.g., pH 7.4) is critical to ensure a consistent ionization state and reproducible retention times.
Logical Relationships in Lipophilicity
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-N-ethylbenzamide
As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop; they encompass the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, science-backed protocol for the disposal of 4-chloro-N-ethylbenzamide, moving beyond simple steps to explain the critical reasoning behind each procedure.
Hazard Profile and Foundational Safety Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally analogous compounds, such as 4-chlorobenzamide and 4-chloro-N,N-diethylbenzamide, provide a reliable basis for risk assessment.
The primary concern with this compound is its classification as a halogenated organic compound .[1] This chemical characteristic is the single most important factor governing its disposal pathway. Halogenated compounds, particularly chlorinated aromatics, pose a significant environmental risk if disposed of improperly, as incomplete combustion can lead to the formation of highly toxic and persistent organic pollutants (POPs) like dioxins and furans.[2]
Health hazards, extrapolated from similar molecules, include acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Table 1: Summary of Key Disposal-Relevant Information for this compound
| Parameter | Description | Authoritative Source(s) |
| Chemical Class | Halogenated Aromatic Amide | [5] |
| Primary Disposal Concern | Halogenated Organic Waste | [1][6] |
| Potential Health Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong reducing agents. | [3] |
| Required Disposal Route | High-Temperature Incineration (≥1100 °C) | [2][7] |
| Regulatory Oversight | U.S. Environmental Protection Agency (EPA), Occupational Safety and Health Administration (OSHA) | [8][9][10] |
The Core Principle: Meticulous Segregation of Waste Streams
The foundational principle for managing waste containing this compound is strict segregation. It must not be mixed with non-halogenated organic waste.
Causality: The reason for this segregation is rooted in the chemistry of disposal. Halogenated wastes require specialized, high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds.[2][7] This process is more energy-intensive and costly than standard solvent fuel blending or lower-temperature incineration used for non-halogenated wastes.[6][11] Mixing these waste streams contaminates the entire volume, forcing the more expensive and rigorous disposal method on the entire batch and violating regulatory compliance.
Standard Operating Protocol: Step-by-Step Disposal Procedure
This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to final pickup.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical in pure form or as waste, ensure you are wearing the following:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves as solid hazardous waste.[12]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step 2: Waste Characterization and Segregation
-
Solid Waste: Collect pure this compound, or materials heavily contaminated with it (e.g., weighing papers, contaminated silica gel), in a designated, sealed container labeled "Halogenated Organic Solid Waste."
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" carboy.[1] This waste stream is for solvents like dichloromethane, chloroform, or any solution containing a chlorinated compound.[1]
-
Aqueous Waste: Do not dispose of solutions containing this compound down the drain. Aqueous solutions must be collected as hazardous aqueous waste. Consult your institution's EHS for specific guidance on whether to mix this with halogenated organic liquids or keep it separate.
Step 3: Container Selection and Labeling
-
Compatibility: Use waste containers made of materials compatible with the waste being collected (e.g., High-Density Polyethylene - HDPE for most solvents).[13]
-
Labeling: The container must be clearly and accurately labeled.[14] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of all components (e.g., "Waste this compound in Dichloromethane").
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[14]
Step 4: On-Site Waste Accumulation and Storage
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[14]
-
The SAA must be under the control of laboratory personnel and located at or near the point of generation.
-
Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.[14]
-
Store away from incompatible materials, particularly strong oxidizing and reducing agents.[3]
Step 5: Arranging for Final Disposal
-
Do not attempt to treat or dispose of the chemical waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup.[12]
-
Provide them with the accurately filled-out waste label information. They will arrange for a licensed hazardous waste contractor to transport the material for final disposal.
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound, ensuring a logical and compliant workflow.
Caption: Disposal workflow for this compound.
The Science of Disposal: Why High-Temperature Incineration is Mandatory
The mandated disposal method for halogenated organic compounds is high-temperature incineration.[1] According to regulations based on the European Waste Incineration Directive, which informs best practices globally, hazardous waste with a halogenated organic content over 1% (expressed as chlorine) must be incinerated at a temperature of at least 1100°C.[7]
The Chemical Rationale:
-
Bond Dissociation: The carbon-chlorine (C-Cl) bond in aromatic compounds is strong and stable. Achieving complete destruction requires significant thermal energy to break this bond and mineralize the chlorine into inorganic chloride (e.g., HCl).
-
Preventing POP Formation: Lower incineration temperatures (e.g., 850°C) are sufficient for many non-halogenated wastes but can be catastrophic for chlorinated compounds. In this lower temperature range, incomplete combustion can lead to recombination reactions that form dioxins and polychlorinated dibenzofurans (PCDD/PCDFs), which are potent carcinogens and environmentally persistent.[2]
-
Scrubbing: The high-temperature incineration process is coupled with advanced flue gas treatment systems. The hydrogen chloride (HCl) gas produced during combustion is neutralized and "scrubbed" from the exhaust, typically with a caustic solution, preventing its release as an acid gas into the atmosphere.[15]
By adhering to this scientifically validated disposal protocol, you ensure that this compound is destroyed completely and safely, protecting both human health and the environment.
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Incineration - Zero Waste Europe.
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA).
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Benzamide, 4-chloro-N-ethyl- - PubChem, National Center for Biotechnology Information.
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Personal protective equipment for handling 4-chloro-N-ethylbenzamide
Comprehensive Safety & Handling Guide: 4-chloro-N-ethylbenzamide
A Senior Application Scientist's Protocol for Safe Laboratory Operations
Hazard Identification and Risk Profile
Based on data from similar chemical structures, this compound should be handled as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system, with potential for harm if ingested.[1][2]
Inferred Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][3] |
| Acute Toxicity, Oral | Category 4 (Assumed) | Harmful if swallowed[2] |
These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below to mitigate exposure risks.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most critical barrier between the researcher and chemical exposure.[4] All handling of this compound must be performed with the following equipment.
| Protection Type | Recommended Equipment | Rationale and Standard |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne dust particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves: Double-gloving with nitrile gloves is recommended. Gown: Chemical-resistant lab coat or gown. | Prevents direct dermal contact. Thicker gloves offer better protection, and double-gloving provides a safeguard against tears or rapid permeation.[4][5] Change gloves immediately if contamination is suspected. |
| Respiratory Protection | NIOSH-approved N95 dust mask (at minimum) or a half-mask respirator with particulate filters. | Required when handling the solid compound outside of a certified fume hood or if dust generation is likely. Use is mandatory if irritation is experienced.[1][6] |
| Body Protection | Long pants and closed-toe shoes. | Provides a fundamental barrier against accidental spills and contact. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow is crucial for minimizing contamination and exposure. This process covers the lifecycle of the compound within the laboratory, from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor and dust inhalation.[7]
-
Ventilation: Ensure the fume hood has a verified face velocity appropriate for handling powdered chemicals.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from the work area.[2]
-
Spill Kit: An appropriate chemical spill kit must be readily available. Minor spills can be managed with absorbent pads, which should then be disposed of as hazardous waste.[8]
Step 2: Handling the Compound (Weighing and Transfer)
-
Don PPE: Put on all required PPE as detailed in Section 2 before handling the primary container.
-
Container Inspection: Before opening, inspect the container for any damage or leaks.
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance is used, tare a closed container, add the chemical inside the hood, seal the container, and then re-weigh it externally after decontaminating its surface.
-
Transfers: Use spatulas and other tools dedicated to this chemical to avoid cross-contamination. Avoid actions that could generate dust, such as dropping or rapid scraping.
Step 3: Post-Handling Decontamination
-
Tool Decontamination: Thoroughly clean all non-disposable equipment that came into contact with the chemical. The first rinse should be collected as hazardous waste.[9]
-
Surface Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to prevent self-contamination: gloves first, followed by gown, then face/eye protection. Wash hands thoroughly with soap and water after removing all PPE.[1]
Integrated Disposal Plan
Proper waste segregation is essential to ensure safety and regulatory compliance. Never dispose of chlorinated chemical waste down the sink.[7][10]
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated wipes, spill cleanup materials, and used PPE) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Chlorinated Organic Solids."[8][9]
-
Liquid Waste: Solutions containing this compound and rinsates from decontamination must be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.[10]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses may also require collection depending on local regulations. After rinsing and air-drying, the container can be managed for disposal or recycling.
Workflow Visualization
The following diagram illustrates the complete, cyclical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
-
Qualice, LLC. (2014). CPAR, MCCP Safety Data Sheet. [Link]
-
USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. [Link]
-
Taylor, P. D. (n.d.). Safety in the chemical laboratory. [Link]
-
New Jersey Department of Health. (2002). Hazard Summary: Benzamide. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
SDS US. (2022). Safety Data Sheet. [Link]
-
PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
PubChem. (n.d.). Benzamide, 4-chloro-N-ethyl-. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
IPI Global Ltd. (n.d.). Safe and efficient handling of chlorinated solvents. [Link]
-
University College London. (2021). Working safely with solvents. [Link]
-
NIST. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl-. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
